3-Azido-D-alanine
Description
The exact mass of the compound D-Alanine, 3-azido- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030533 | |
| Record name | D-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105928-88-9 | |
| Record name | D-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of 3-Azido-D-alanine, a valuable non-canonical amino acid for the introduction of azide moieties into peptides and proteins. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling applications in drug development, protein labeling, and diagnostics. This document outlines a common and effective multi-step chemical synthesis route starting from D-serine, summarizing key quantitative data and providing detailed experimental protocols based on published literature.
Chemical Synthesis Pathway Overview
The most prevalent chemical synthesis strategy for this compound involves a six-step process starting from the readily available chiral building block, D-serine. The key transformations involve protection of the reactive amino and carboxyl groups, activation of the hydroxyl group, nucleophilic substitution with an azide source, and final deprotection steps. An alternative chemoenzymatic approach is also discussed.
Multi-step Chemical Synthesis from D-Serine
A widely adopted route involves the protection of D-serine, followed by mesylation of the hydroxyl group and subsequent azide substitution. This pathway, while multi-step, is robust and allows for the synthesis of multigram quantities of the desired product.
Caption: Multi-step chemical synthesis of this compound from D-serine.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis of Fmoc-protected β-azido-D-alanine, as adapted from the literature. The cumulative yield for this six-step process is reported to be approximately 28%.
| Step | Reaction | Product | Reported Yield |
| 1 | Boc Protection of D-serine | Boc-D-Ser-OH | ~95% |
| 2 | tert-Butyl Esterification | Boc-D-Ser-OtBu | ~85% |
| 3 | Mesylation of Hydroxyl Group | Boc-D-Ser(Ms)-OtBu | ~90% |
| 4 | Azide Substitution | Boc-D-Ala(N3)-OtBu | ~75% |
| 5 | Acidolytic Deprotection | H-D-Ala(N3)-OH | ~90% (as salt) |
| 6 | Fmoc Protection | Fmoc-D-Ala(N3)-OH | ~80% |
| - | Overall | Fmoc-D-Ala(N3)-OH | ~28% (cumulative) |
Experimental Protocols
The following protocols are reconstructed based on established synthetic methodologies in peptide chemistry and the reaction pathway outlined for the synthesis of related azido amino acids.
Step 1: Synthesis of N-Boc-D-serine (Boc-D-Ser-OH)
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Dissolution: Suspend D-serine (1 equivalent) in a 1:1 mixture of dioxane and water.
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Basification: Add sodium hydroxide (2.1 equivalents) and stir until a clear solution is obtained.
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Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
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Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Ser-OH as a white solid.
Step 2: Synthesis of N-Boc-D-serine tert-butyl ester (Boc-D-Ser-OtBu)
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Dissolution: Dissolve Boc-D-Ser-OH (1 equivalent) in dichloromethane (DCM).
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Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents).
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain Boc-D-Ser-OtBu.
Step 3: Synthesis of N-Boc-O-mesyl-D-serine tert-butyl ester (Boc-D-Ser(Ms)-OtBu)
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Dissolution and Cooling: Dissolve Boc-D-Ser-OtBu (1 equivalent) in anhydrous DCM and cool to 0 °C.
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Base and Mesylation: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).
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Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
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Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Ser(Ms)-OtBu, which can often be used in the next step without further purification.
Step 4: Synthesis of N-Boc-3-azido-D-alanine tert-butyl ester (Boc-D-Ala(N3)-OtBu)
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Reaction Setup: Dissolve Boc-D-Ser(Ms)-OtBu (1 equivalent) in dimethylformamide (DMF).
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Azide Addition: Add sodium azide (NaN₃) (3 equivalents).
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Heating: Heat the reaction mixture to 60-70 °C and stir overnight.
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Work-up: Cool the reaction mixture to room temperature and pour it into water.
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Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 5: Synthesis of this compound (H-D-Ala(N3)-OH)
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Deprotection: Dissolve Boc-D-Ala(N3)-OtBu (1 equivalent) in a solution of 4 M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM (1:1).
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
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Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound.
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Purification: Collect the solid by filtration and dry under vacuum.
Alternative Synthetic Approaches
Chemoenzymatic Synthesis
An alternative to the multi-step chemical synthesis is the use of enzymes, which can offer high stereoselectivity and milder reaction conditions. For instance, D-amino acid transaminases (DAATs) can catalyze the synthesis of D-amino acids from their corresponding α-keto acids.[1]
Caption: Chemoenzymatic synthesis of this compound using a D-amino acid transaminase.
This approach would involve the enzymatic transamination of 3-azido-2-oxopropanoic acid using a suitable D-amino acid donor. While the synthesis of the α-keto acid precursor is required, this method can provide high enantiomeric purity of the final product.
Conclusion
The chemical synthesis of this compound from D-serine is a well-established, albeit lengthy, process that provides access to this important building block for chemical biology and drug discovery. The protocols outlined in this guide, based on published literature, offer a framework for its successful synthesis. For researchers seeking higher stereoselectivity and milder conditions, chemoenzymatic methods present a promising alternative. Careful execution of the described steps and appropriate analytical characterization are crucial for obtaining a high-purity product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism and Application of 3-Azido-D-alanine
Introduction
This compound (ADA or azDala) is a synthetic analog of the natural D-amino acid, D-alanine.[1] It serves as a powerful chemical reporter for investigating bacterial cell wall biosynthesis.[2] Unlike traditional antibiotics that aim to inhibit bacterial growth, the primary utility of this compound lies in its metabolic incorporation into the peptidoglycan (PG) layer of the bacterial cell wall.[2] This incorporation introduces a bioorthogonal azide handle into the PG structure, which can be selectively tagged with fluorescent probes or other reporter molecules via "click chemistry".[1] This technique allows for high-resolution visualization of cell wall synthesis, providing invaluable insights into bacterial growth, division, and the effects of antimicrobial agents.[2] The concentrations of this compound typically used for labeling do not inhibit bacterial growth.
Core Mechanism of Action: Metabolic Labeling
The mechanism of action of this compound is not one of direct enzymatic inhibition but rather of metabolic subterfuge. Bacteria recognize this compound as a structural mimic of D-alanine and utilize it as a substrate in the peptidoglycan synthesis pathway.
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Uptake and Cytoplasmic Pathway : this compound enters the bacterial cytoplasm where the peptidoglycan precursors are synthesized. The bacterial enzymes involved in this pathway exhibit a degree of promiscuity, allowing them to process analogs of their natural substrates.
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Incorporation into the Pentapeptide Stem : The key steps for incorporation involve two cytoplasmic enzymes:
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D-alanine-D-alanine ligase (Ddl) : This enzyme typically catalyzes the ATP-dependent ligation of two D-alanine molecules to form a D-alanyl-D-alanine dipeptide. Ddl can utilize this compound, incorporating it into a dipeptide, likely forming D-alanyl-3-azido-D-alanine or a dipeptide of two this compound molecules.
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MurF ligase : This enzyme adds the D-alanyl-D-alanine dipeptide (or its azido-containing counterpart) to the UDP-N-acetylmuramoyl-tripeptide intermediate, completing the formation of the UDP-MurNAc-pentapeptide precursor, now bearing an azide group at its terminus.
-
-
Translocation and Polymerization : The modified UDP-MurNAc-pentapeptide precursor is then translocated across the cell membrane and incorporated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases (also known as Penicillin-Binding Proteins or PBPs).
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Bioorthogonal Handle : Once incorporated, the azide group (-N₃) of this compound is displayed on the exterior of the bacterial cell wall. This azide moiety is chemically inert within the biological environment but can react specifically and efficiently with a complementary probe, typically one containing an alkyne or a strained cyclooctyne group, via click chemistry.
Data Presentation: Labeling Concentrations
While this compound is not primarily used as an antibiotic, understanding the concentrations at which it is effectively used for labeling without causing significant cytotoxicity is crucial. No definitive Minimum Inhibitory Concentration (MIC) values are widely reported in the literature, reinforcing its role as a non-inhibitory probe at typical working concentrations.
| Parameter | Concentration Range | Bacterial Species | Application | Reference |
| Metabolic Labeling | 0.5 mM - 10 mM | Listeria monocytogenes, Escherichia coli, various Gram-positive bacteria, Mycobacterium tuberculosis | In vitro cell wall labeling |
Visualization of Pathways and Workflows
Metabolic Incorporation Pathway
The following diagram illustrates the incorporation of this compound into the bacterial peptidoglycan precursor in the cytoplasm.
References
A Technical Guide to 3-Azido-D-alanine for Bacterial Cell Wall Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3-Azido-D-alanine (ADA), a powerful chemical reporter, for the metabolic labeling of bacterial peptidoglycan (PG). By leveraging the cell's own biosynthetic machinery, ADA provides a versatile and specific tool for visualizing cell wall dynamics, screening for antimicrobial compounds, and understanding bacterial growth and division. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key quantitative data to facilitate the successful implementation of this technique in a research setting.
Introduction: The Principle of Bioorthogonal Labeling
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial viability and serves as a prime target for antibiotics.[1][2] Understanding the spatiotemporal dynamics of PG synthesis is crucial for developing new antimicrobial strategies. This compound is a synthetic analog of the natural D-amino acid D-alanine, a key component of the peptide stem that cross-links the glycan strands of peptidoglycan.[1][3][4]
The core principle of this labeling strategy lies in the promiscuity of the bacterial enzymes involved in peptidoglycan biosynthesis. These enzymes can recognize and incorporate ADA into the growing cell wall. The incorporated azide group, a bioorthogonal functional group, does not interfere with the native biochemical processes of the cell. This latent chemical handle can then be selectively reacted with a complementary probe, typically a fluorescently tagged alkyne or strained cyclooctyne, through a highly specific and efficient "click chemistry" reaction. This two-step approach allows for the covalent labeling of bacterial cell walls with high specificity and minimal perturbation to the living system.
Mechanism of Incorporation and Labeling
The incorporation of this compound into the bacterial cell wall follows the endogenous peptidoglycan synthesis pathway. The process can be broadly divided into two main stages: metabolic incorporation of the azide-modified D-alanine and subsequent bioorthogonal ligation of a reporter molecule.
Metabolic Incorporation into Peptidoglycan Precursors
The journey of ADA begins in the cytoplasm. The key enzymes involved in the latter stages of peptidoglycan precursor synthesis exhibit a degree of substrate tolerance, allowing them to process ADA. The primary route of incorporation involves the D-Ala-D-Ala ligase (Ddl), which catalyzes the formation of a D-alanyl-D-alanine dipeptide. Subsequently, the MurF ligase adds this dipeptide to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. This precursor, now carrying the azido moiety, is then transported across the cell membrane and polymerized into the growing peptidoglycan layer by penicillin-binding proteins (PBPs).
Alternatively, some bacteria can incorporate D-amino acids directly into the mature peptidoglycan in the periplasm through the action of L,D-transpeptidases or D,D-transpeptidases.
Logical Flow of ADA Incorporation
Caption: Cytoplasmic synthesis and periplasmic incorporation of ADA.
Bioorthogonal "Click" Chemistry Reaction
Once ADA is incorporated into the cell wall, the exposed azide group is ready for detection. The most common methods for labeling the azide are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
-
CuAAC: This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe. While very effective, the cytotoxicity of copper can be a limitation for live-cell imaging.
-
SPAAC: To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide without the need for a catalyst. This makes SPAAC the preferred method for labeling living cells.
Experimental Workflow for Bacterial Cell Wall Labeling
Caption: General workflow for labeling bacteria with ADA.
Quantitative Data Summary
The efficiency of labeling is dependent on several factors, including the bacterial species, growth phase, and the concentrations of the labeling reagents. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Value | Bacterial Species | Notes | Reference |
| This compound (ADA) Concentration | 0.5 - 10 mM | Listeria monocytogenes, Escherichia coli, various Gram-positive and Gram-negative bacteria | Higher concentrations may be needed for less efficient incorporation. | |
| 1 mM | Chlamydia trachomatis (as ADA-DA dipeptide) | Dipeptide probes can bypass the Ddl enzyme. | ||
| Incubation Time with ADA | One or more generations | Listeria monocytogenes | To ensure labeling of the entire population. | |
| Varies (e.g., exponential phase) | General | Labeling is most efficient during active cell wall synthesis. | ||
| Fluorescent Probe Concentration | 10 µM | Listeria monocytogenes (DIFO-488) | For strain-promoted cycloaddition. | |
| Click Reaction Time | 30 minutes | Listeria monocytogenes (DIFO-488) | For strain-promoted cycloaddition. | |
| Reaction Rate (TCO-d-Ala + Tz-FL-S) | (2.61 ± 0.07) × 10³ M⁻¹ s⁻¹ | In vitro | Demonstrates the rapid kinetics of bioorthogonal reactions. |
Detailed Experimental Protocols
The following are generalized protocols for labeling bacterial cell walls with this compound. Optimization may be required for specific bacterial species and experimental conditions.
In Vitro Labeling of Bacterial Cultures
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Bacterial Growth: Culture the bacterial species of interest to the desired growth phase (typically exponential phase for optimal labeling) in appropriate liquid media.
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ADA Incubation: Add this compound to the culture medium to a final concentration of 0.5–10 mM from a sterile stock solution (e.g., 1 M in water or PBS).
-
Incubation: Continue to incubate the culture for a desired period. For labeling of nascent peptidoglycan, a short incubation time (e.g., a fraction of a generation) is sufficient. For labeling the entire cell population, incubate for one or more generations.
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Washing: Pellet the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unincorporated ADA.
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Fixation (Optional, for CuAAC): For copper-catalyzed click chemistry, fix the cells with 2% formaldehyde in PBS. Wash again with PBS. For live-cell imaging with SPAAC, proceed directly to the next step.
-
Click Reaction (SPAAC for live cells): Resuspend the washed cells in PBS containing a strained cyclooctyne-fluorophore conjugate (e.g., 10 µM DIFO-488) and incubate for 30 minutes at room temperature in the dark.
-
Click Reaction (CuAAC for fixed cells): For fixed cells, perform the copper-catalyzed reaction using a commercially available kit or a standard protocol with an alkyne-fluorophore, a copper(II) source, and a reducing agent.
-
Final Washes: Wash the cells several times with PBS to remove the unbound fluorescent probe.
-
Imaging: Resuspend the labeled cells in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.
Labeling Bacteria within Host Cells
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Infection: Infect a monolayer of cultured host cells (e.g., J774 macrophages) with the bacterial pathogen of interest.
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Removal of Extracellular Bacteria: After the desired infection period, wash the cells thoroughly to remove any extracellular bacteria. Gentamicin treatment can also be used to kill remaining extracellular bacteria.
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ADA Incubation: Add fresh culture medium containing this compound to the infected host cells.
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Incubation: Incubate the co-culture for a period sufficient for bacterial replication and ADA incorporation. This can range from less than one to several bacterial generations.
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Washing and Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., paraformaldehyde).
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Permeabilization: Permeabilize the host cells to allow the click chemistry reagents to access the intracellular bacteria.
-
Click Reaction and Imaging: Proceed with the click reaction and subsequent imaging as described for in vitro labeling.
Applications in Research and Drug Development
The ability to specifically label bacterial cell walls has numerous applications:
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Visualizing Bacterial Growth and Morphology: ADA labeling allows for high-resolution imaging of the sites of new cell wall synthesis, providing insights into bacterial growth patterns, cell division, and morphological changes.
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Antibiotic Research: This technique can be used to study the effects of antibiotics that target cell wall biosynthesis. Inhibition of peptidoglycan synthesis can be directly visualized as a decrease or alteration in the labeling pattern.
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Studying Host-Pathogen Interactions: By labeling bacteria within host cells, researchers can investigate how the host environment affects bacterial cell wall metabolism and growth.
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High-Throughput Screening: The fluorescence-based readout of this method is amenable to high-throughput screening assays for the discovery of new antimicrobial compounds that disrupt cell wall synthesis.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, provides a robust and versatile platform for the specific and covalent labeling of bacterial peptidoglycan. This technical guide has outlined the fundamental principles, provided key quantitative data, and detailed experimental protocols to enable researchers to effectively utilize this powerful tool. The insights gained from this methodology will continue to advance our understanding of bacterial physiology and aid in the development of novel antimicrobial therapies.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Azido-D-alanine as a Probe for Peptidoglycan Biosynthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Azido-D-alanine (azDala) as a chemical probe for studying bacterial cell wall peptidoglycan (PG) biosynthesis. It covers the core principles of metabolic labeling, detailed experimental protocols for its application, and methods for its detection using bioorthogonal click chemistry.
Introduction: Unveiling Bacterial Cell Wall Dynamics
The bacterial cell wall is a vital extracytoplasmic organelle that provides structural integrity and protection from environmental stress. A key component of the cell wall in most bacteria is peptidoglycan (PG), a large, mesh-like polymer composed of glycan strands cross-linked by short peptides.[1] The biosynthesis and remodeling of PG are complex and dynamic processes, making them attractive targets for the development of novel antimicrobial agents.
To study these dynamic processes, researchers have turned to chemical reporters that can be metabolically incorporated into PG. This compound, a synthetic analog of the natural D-alanine amino acid found in PG, has emerged as a powerful tool for this purpose.[2] Bacteria can incorporate this compound into their PG through the promiscuity of the enzymes involved in cell wall synthesis.[1][2] The incorporated azide group then serves as a bioorthogonal handle for covalent modification with a variety of reporter molecules, such as fluorophores or affinity tags, via click chemistry.[3] This approach allows for the specific and sensitive detection of newly synthesized PG in both Gram-positive and Gram-negative bacteria.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be beneficial. A general, representative synthesis is outlined below. The synthesis typically starts from a protected D-serine derivative, where the hydroxyl group is a good leaving group for nucleophilic substitution by an azide.
General Synthesis Scheme:
A common route involves the conversion of the hydroxyl group of a protected D-serine to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. The protecting groups are then removed to yield this compound.
Disclaimer: This is a generalized scheme. Specific reaction conditions, yields, and purification methods can vary and should be optimized based on available laboratory resources and expertise.
Metabolic Labeling of Bacterial Peptidoglycan with this compound
This section provides a detailed protocol for the metabolic labeling of bacterial PG with this compound. The protocol is adaptable for both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Metabolic Labeling
Materials:
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Bacterial strain of interest
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Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth)
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This compound (or its hydrochloride salt)
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Sterile phosphate-buffered saline (PBS)
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Incubator shaker
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into a suitable volume of liquid growth medium. Grow the culture overnight at the optimal temperature with shaking.
-
Subculturing: The following day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Metabolic Labeling:
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Grow the subculture at the optimal temperature with shaking until it reaches the early to mid-exponential growth phase (typically an OD₆₀₀ of 0.2-0.5).
-
Add this compound to the bacterial culture to a final concentration of 1-5 mM. The optimal concentration may vary depending on the bacterial species and growth conditions and should be determined empirically.
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Continue to incubate the culture under the same conditions for a period ranging from a fraction of a generation to several generations, depending on the experimental goal. For visualizing sites of active PG synthesis, a short pulse of labeling (e.g., 5-15 minutes) is recommended. For general labeling of the cell wall, a longer incubation (e.g., 1-3 hours) is suitable.
-
-
Harvesting and Washing:
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Harvest the labeled bacterial cells by centrifugation (e.g., 5,000 x g for 5-10 minutes).
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
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Wash the cells by repeating the centrifugation and resuspension steps two more times to remove any unincorporated this compound.
-
-
Proceed to Detection: The washed, labeled cells are now ready for the detection of the incorporated azide groups using click chemistry.
Detection of Incorporated this compound via Click Chemistry
The azide group of the incorporated this compound can be detected through two primary types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is typically used for fixed cells due to the cytotoxicity of the copper catalyst, while SPAAC is ideal for live-cell imaging.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
Experimental Protocol: CuAAC
Materials:
-
Azide-labeled bacterial cells (from the previous protocol)
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Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)
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Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
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Copper-chelating ligand solution (e.g., 50 mM THPTA in water)
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Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Resuspend the washed, azide-labeled bacterial cells in the fixative solution.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with PBS by centrifugation.
-
-
Permeabilization (Optional): If the target of the reporter molecule is intracellular, permeabilize the cells by incubating them in the permeabilization solution for 5-10 minutes at room temperature, followed by washing with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail in a microcentrifuge tube. For a 100 µL final volume, add the components in the following order:
-
Resuspended fixed cells in PBS
-
Alkyne-reporter molecule (final concentration typically 10-100 µM)
-
Copper(II) sulfate (final concentration 1-2 mM)
-
Copper-chelating ligand (e.g., THPTA, at a 5:1 molar ratio to CuSO₄)
-
Sodium ascorbate (final concentration 5-10 mM)
-
-
Vortex briefly to mix.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Resuspend the final cell pellet in a suitable volume of PBS or mounting medium.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Experimental Protocol: SPAAC
Materials:
-
Azide-labeled bacterial cells (from the metabolic labeling protocol, kept in a suitable buffer or medium)
-
Strain-promoted alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore, BCN-fluorophore)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation: After metabolic labeling and washing, resuspend the live bacterial cells in a suitable live-cell imaging medium.
-
SPAAC Reaction:
-
Add the strain-promoted alkyne-reporter molecule to the cell suspension. The final concentration typically ranges from 10-50 µM, but should be optimized for the specific probe and cell type.
-
Incubate the cells for 15-60 minutes at the optimal growth temperature of the bacteria, protected from light.
-
-
Washing and Imaging:
-
Wash the cells gently with fresh imaging medium to remove excess reporter molecule.
-
Transfer the labeled cells to a live-cell imaging chamber.
-
Image the live, labeled cells using a fluorescence microscope with appropriate settings.
-
Data Presentation
The following tables summarize key quantitative data for the application of this compound as a probe.
Table 1: Recommended Labeling Conditions for this compound
| Parameter | Gram-Positive Bacteria (e.g., Bacillus subtilis) | Gram-Negative Bacteria (e.g., Escherichia coli) | Reference(s) |
| Probe Concentration | 1-5 mM | 1-5 mM | |
| Incubation Time (Pulse) | 5-15 minutes | 5-15 minutes | |
| Incubation Time (General) | 1-3 hours | 1-3 hours | |
| Growth Phase | Early to mid-exponential | Early to mid-exponential |
Table 2: Comparison of Click Chemistry Detection Methods
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Cell Viability | Fixed cells | Live cells | |
| Catalyst | Copper(I) | None (strain-promoted) | |
| Reaction Rate | Generally faster | Can be slower, but newer strained alkynes have improved kinetics | |
| Toxicity | Copper is cytotoxic | Bioorthogonal and non-toxic | |
| Typical Alkyne Partner | Terminal alkynes | Cyclooctynes (e.g., DBCO, BCN) |
Mandatory Visualizations
Peptidoglycan Biosynthesis Pathway
Caption: Peptidoglycan biosynthesis pathway and the incorporation of this compound.
Experimental Workflow for Metabolic Labeling and Detection
Caption: Experimental workflow for labeling and detecting peptidoglycan.
Logical Relationship of Bioorthogonal Chemistry
Caption: The logical relationship of bioorthogonal chemistry for PG labeling.
References
An In-depth Technical Guide to 3-Azido-D-alanine: A Tool for Peptidoglycan Research
Introduction
3-Azido-D-alanine is an azido-modified, unnatural D-amino acid that has emerged as a powerful chemical reporter for investigating peptidoglycan (PG) biosynthesis and dynamics in a wide variety of bacterial species.[1][2] As an analog of the native D-alanine, it is incorporated into the bacterial cell wall by the cell's own enzymatic machinery.[2] The presence of the bioorthogonal azide group allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, through click chemistry.[3][4] This enables the visualization and analysis of nascent PG synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antibiotics. This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols for its use, and a summary of relevant quantitative data.
Chemical Properties and Structure
This compound is available as a free acid and as a hydrochloride salt. The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-azidopropanoic acid | |
| Molecular Formula | C₃H₆N₄O₂ | |
| Molecular Weight | 130.11 g/mol | |
| CAS Number (Free Acid) | 105928-88-9 | |
| CAS Number (HCl Salt) | 1379690-01-3 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO |
Chemical Structure:
Mechanism of Action and Experimental Workflow
The utility of this compound lies in its metabolic incorporation into the pentapeptide chains of peptidoglycan. This process is followed by a bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule.
The general experimental workflow is as follows:
Experimental Protocols
The following are generalized protocols for the metabolic labeling of bacteria with this compound and subsequent detection via click chemistry. Optimal conditions, such as incubation time and probe concentration, may vary depending on the bacterial species and experimental goals.
Metabolic Labeling of Bacteria
-
Culture Preparation: Grow the bacterial species of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Labeling: Add this compound to the bacterial culture. The final concentration can range from 0.009 mM to 1.8 mM, depending on the bacterial species and the desired labeling efficiency. For example, Magnetospirillum gryphiswaldense has been successfully labeled using concentrations in this range.
-
Incubation: Incubate the bacteria with this compound for a specific duration. This can range from a few minutes to several hours, depending on the growth rate of the bacteria and the desired extent of labeling.
-
Harvesting: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unincorporated this compound.
Click Chemistry Reaction (CuAAC)
This protocol is adapted from a general method for labeling biomolecules and may require optimization for specific bacterial systems.
-
Reagent Preparation:
-
Azide-labeled bacteria: Resuspend the washed, labeled bacteria in a reaction buffer (e.g., PBS).
-
Alkyne-fluorophore stock solution: Prepare a stock solution of the alkyne-containing fluorescent probe in a suitable solvent like DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution: Prepare a stock solution in water.
-
Ligand (e.g., THPTA) stock solution: Prepare a stock solution of a copper-chelating ligand in water to improve reaction efficiency and reduce cell toxicity.
-
Reducing agent (e.g., sodium ascorbate) stock solution: Prepare a fresh stock solution in water immediately before use.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the resuspended azide-labeled bacteria, the alkyne-fluorophore, CuSO₄, and the ligand.
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Washing: Pellet the cells by centrifugation and wash them several times with PBS to remove excess reagents.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.
Quantitative Data
The concentration of this compound can influence bacterial growth and labeling intensity. The following table summarizes the effect of different concentrations on the growth of Magnetospirillum gryphiswaldense.
| This compound Concentration (mM) | Doubling Time (hours) | Observations | Reference |
| 0.009 | 6.69 ± 0.15 | Normal growth | |
| 1.080 | 7.048 ± 0.23 | Slight delay in growth | |
| 1.800 | 9.08 ± 0.06 | Clear delay in growth |
Signaling Pathways and Biological Relationships
This compound is incorporated into the peptidoglycan biosynthesis pathway. The following diagram illustrates the key steps involved.
Conclusion
This compound is a versatile and valuable tool for researchers studying the bacterial cell wall. Its ability to be metabolically incorporated into peptidoglycan and subsequently tagged via click chemistry allows for detailed investigations into bacterial physiology and the development of new antimicrobial strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful chemical reporter in a variety of research settings.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Bioorthogonal Chemistry of Azido-Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemically unique functional groups into biomolecules represents a powerful tool for probing biological systems and developing novel therapeutics. Among the various functional groups utilized, the azide moiety has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity. This technical guide provides an in-depth exploration of the bioorthogonal reactions involving azido-modified amino acids, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate understanding and application in research and drug development.
Core Principles of Azide-Based Bioorthogonal Chemistry
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] The azide group is an exemplary bioorthogonal handle because it is virtually absent in biological systems and does not react with the vast array of functional groups found in cells.[2] This allows for the specific chemical modification of azide-labeled biomolecules with exogenously supplied probes.
Azido-modified amino acids can be incorporated into proteins using two primary strategies:
-
Residue-Specific Incorporation: This method utilizes the cell's own translational machinery to globally replace a natural amino acid with an azido-analog. A common approach is the replacement of methionine with its analogs, azidohomoalanine (AHA) or azidonorleucine (ANL), in methionine auxotrophic expression systems.[3][4][5]
-
Site-Specific Incorporation: For precise control over the location of the azide group, an unnatural amino acid (UAA) containing an azide can be genetically encoded in response to a nonsense codon (e.g., the amber stop codon). This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Once incorporated, the azide group can be selectively targeted by a variety of bioorthogonal reactions, enabling applications ranging from protein visualization and tracking to the construction of antibody-drug conjugates (ADCs).
Key Bioorthogonal Reactions of Azido-Modified Amino Acids
Several bioorthogonal reactions have been developed to target the azide group. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, biocompatibility, and the potential for side reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly selective formation of a stable triazole linkage. Its copper-free nature makes it highly suitable for applications in living cells and whole organisms.
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap. The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond. A "traceless" version of this reaction leaves no residual atoms from the phosphine reagent. While a pioneering bioorthogonal reaction, its kinetics are generally slower than SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Also a "click chemistry" reaction, CuAAC involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is extremely efficient and regiospecific, yielding the 1,4-disubstituted triazole product. However, the cytotoxicity of the copper catalyst often limits its application in living cells, making it more suitable for in vitro and ex vivo labeling.
Photoclick Chemistry
Photoclick chemistry encompasses a set of reactions that are initiated by light. For example, light can be used to generate reactive dipoles from tetrazole-containing amino acids, which then react with alkenes in a cycloaddition. This provides spatiotemporal control over the ligation reaction, allowing for protein labeling in specific locations and at specific times.
Quantitative Data on Bioorthogonal Reactions
The efficiency of a bioorthogonal reaction is often described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for achieving high labeling efficiency at low reactant concentrations.
| Reaction Type | Azide Reactant | Alkyne/Phosphine Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| SPAAC | Benzyl Azide | DBCO | ~0.34 | Fast, copper-free, widely used in live cells. |
| SPAAC | Benzyl Azide | BCN | ~0.28 | Good kinetics, copper-free. |
| SPAAC | Benzyl Azide | DIFO | ~0.4 | High reactivity, but can be less stable. |
| Staudinger Ligation | Azido-biomolecule | Functionalized Phosphine | ~0.002 | Slower kinetics compared to SPAAC. |
| CuAAC | Azide | Terminal Alkyne | ~3 | Very fast, but requires cytotoxic copper catalyst. |
| Photoclick Chemistry | Tetrazole | Alkene | Up to 50 | Light-induced, offers spatiotemporal control. |
Note: Rate constants are approximate and can vary depending on the specific structures of the reactants and reaction conditions.
Experimental Protocols
Synthesis of Fmoc-Protected Azido Amino Acids
The synthesis of Fmoc-protected azido amino acids is a prerequisite for their use in solid-phase peptide synthesis (SPPS). A common method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine.
Protocol: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine
-
Hofmann Rearrangement:
-
Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with HCl to precipitate the amine precursor, Fmoc-Dap-OH.
-
Isolate the product by filtration.
-
-
Diazo Transfer:
-
Dissolve the Fmoc-Dap-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.
-
Add a catalytic amount of CuSO₄·5H₂O.
-
Add imidazole-1-sulfonyl azide hydrochloride, a stable diazo transfer reagent.
-
Adjust the pH to 9 with an aqueous K₂CO₃ solution and stir vigorously for 18 hours.
-
After the reaction, perform a workup by diluting with CH₂Cl₂, separating the aqueous phase, washing, acidifying to pH 2, and extracting with an organic solvent.
-
Dry the organic extracts and concentrate in vacuo to obtain Fmoc-Ala(N₃)-OH.
-
Residue-Specific Incorporation of Azidohomoalanine (AHA) into Proteins in E. coli
This protocol is adapted for expressing proteins in methionine-depleted bacterial cultures.
Materials:
-
E. coli methionine auxotroph host strain (e.g., B834(DE3))
-
Plasmid DNA encoding the protein of interest
-
L-azidohomoalanine (AHA)
-
M9 minimal medium
-
Sterile filtered 20% glucose and 1 M MgSO₄ solutions
-
Complete medium (e.g., LB broth)
-
IPTG for induction
Procedure:
-
Transform the E. coli host strain with the expression plasmid.
-
Inoculate a starter culture in a complete medium containing the appropriate antibiotic and grow overnight.
-
Pellet the cells from the starter culture by centrifugation and wash twice with M9 minimal medium to remove any residual methionine.
-
Resuspend the cell pellet in M9 minimal medium supplemented with glucose, MgSO₄, all canonical amino acids except methionine, and the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6.
-
Add AHA to a final concentration of 50-100 µg/mL and incubate for 15-30 minutes to inhibit methionine biosynthesis.
-
Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1-1 mM).
-
Continue to grow the culture for the desired amount of time (typically 3-16 hours) at an appropriate temperature.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
SPAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of a purified protein containing an azide handle with a DBCO-functionalized fluorescent dye.
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), dissolved in DMSO
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of the DBCO-dye in DMSO.
-
Add the DBCO-dye to the protein solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used, but this should be optimized for each system. The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and reactivity of the components.
-
Monitor the reaction progress by SDS-PAGE, looking for a shift in the molecular weight of the protein or by fluorescence imaging of the gel.
-
Remove excess, unreacted dye by a suitable method, such as dialysis, size-exclusion chromatography, or spin filtration.
-
Analyze the labeled protein by SDS-PAGE and fluorescence imaging to confirm successful conjugation.
Applications in Drug Development and Research
The bioorthogonal chemistry of azido-modified amino acids provides a versatile platform for numerous applications in drug development and fundamental research:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an azide allows for the precise attachment of cytotoxic drugs to an antibody, resulting in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).
-
PEGylation: The site-specific attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins.
-
Probing Drug-Target Interactions: Photo-crosslinking azido-amino acids can be used to covalently trap protein-drug interactions, aiding in target identification and validation.
-
Proteome Profiling: Metabolic labeling with azido-amino acids like AHA enables the temporal analysis of newly synthesized proteins in response to various stimuli.
-
In Vivo Imaging: The high biocompatibility of SPAAC allows for the labeling and imaging of proteins in living cells and organisms.
Conclusion
The bioorthogonal chemistry of azido-modified amino acids has become an indispensable tool in chemical biology, proteomics, and drug development. The ability to selectively introduce the azide group into proteins and subsequently modify it with a wide range of probes through highly efficient and selective reactions opens up a myriad of possibilities for understanding and manipulating biological systems. The continued development of new azido-amino acids, more reactive bioorthogonal partners, and innovative applications will undoubtedly further expand the impact of this powerful technology.
References
Methodological & Application
Application Note: Metabolic Labeling of Bacterial Peptidoglycan with 3-Azido-D-alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidoglycan (PG) is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and counteracts osmotic pressure.[1][2] Its biosynthesis is a primary target for many antibiotics.[1][2] Studying the dynamics of PG synthesis and remodeling is crucial for understanding bacterial growth, cell division, and mechanisms of antibiotic resistance. Metabolic labeling using bioorthogonal chemical reporters offers a powerful method to visualize and analyze these processes in living cells with minimal perturbation.[3]
This application note details the use of 3-Azido-D-alanine (azDala), a non-canonical D-amino acid, to metabolically label bacterial peptidoglycan. Bacteria can incorporate azDala into their PG stem peptides during synthesis. The incorporated azide group serves as a bioorthogonal handle for covalent modification with a fluorescent probe or other reporter molecules via "click chemistry," enabling the visualization and analysis of newly synthesized PG. This technique provides high spatial and temporal resolution for studying PG dynamics in a wide range of bacterial species, including intracellular pathogens.
Principle of the Method
The metabolic labeling strategy involves two main steps:
-
Metabolic Incorporation: Bacterial cells are cultured in the presence of this compound. The bacterial PG biosynthesis machinery recognizes azDala and incorporates it into the pentapeptide stem of Lipid II, the basic building block of PG. Transpeptidases, also known as penicillin-binding proteins (PBPs), then cross-link these modified precursors into the existing PG sacculus.
-
Bioorthogonal Detection: The azide-labeled PG is then detected by a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Cells are treated with a strained alkyne, such as a dibenzocyclooctyne (DBCO), conjugated to a reporter molecule (e.g., a fluorophore). This reaction forms a stable triazole linkage, covalently attaching the reporter to the sites of new PG synthesis.
Caption: Experimental workflow for metabolic labeling and detection of peptidoglycan.
Applications
-
Visualization of Nascent Peptidoglycan Synthesis: This method allows for the direct visualization of sites of active cell wall synthesis. Short pulses of azDala labeling can reveal specific zones of growth, such as the septum in dividing cells or the poles in rod-shaped bacteria.
-
Monitoring Antibiotic Effects: The technique can be used to assess the impact of cell wall-active antibiotics. A decrease in azDala incorporation indicates inhibition of PG synthesis. This has been used to study the effects of antibiotics like ampicillin and D-cycloserine.
-
Probing PG Dynamics in Host-Pathogen Interactions: As the labeling is specific to bacteria and does not affect host cells, it is an ideal tool for studying bacterial PG synthesis within a host environment, such as during macrophage infection.
-
Identification of Peptidoglycan-Modifying Enzymes: Combined with genetic knockouts, this method can help identify enzymes responsible for PG synthesis and remodeling, such as L,D-transpeptidases.
Caption: Incorporation of this compound into the peptidoglycan biosynthesis pathway.
Protocols
Protocol 1: General Labeling of Bacterial Peptidoglycan
This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.
Materials:
-
Bacterial culture in appropriate growth medium (e.g., LB, TSB, BHI)
-
This compound (azDala) stock solution (e.g., 50 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or 70% ethanol)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488, DBCO-TAMRA)
-
Microcentrifuge tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Growth: Grow bacteria to the desired optical density (OD), typically early to mid-logarithmic phase.
-
Metabolic Labeling: Add azDala to the bacterial culture to a final concentration of 0.5-5 mM. For a starting point, 1 mM can be used.
-
Incubation: Incubate the culture under normal growth conditions for a duration ranging from a few minutes (for pulse labeling) to several generations (for continuous labeling). Incubation time will determine the extent of labeling.
-
Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS to remove unincorporated azDala.
-
Fixation (Optional but Recommended): Resuspend the cell pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature, or in cold 70% ethanol. Wash the cells twice with PBS after fixation.
-
Click Chemistry Reaction: Resuspend the cell pellet in PBS. Add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM.
-
Incubation for Staining: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on a microscope slide for imaging or analyze by flow cytometry.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for detection.
Quantitative Data & Recommended Conditions
The optimal conditions for labeling can vary significantly between bacterial species. The following table provides starting recommendations based on published data.
| Bacterial Species | Gram Type | azDala Concentration | Incubation Time | Notes | Reference |
| Escherichia coli | Gram-Negative | 1 - 5 mM | 15 min - 2 hours | Efficiently incorporates D-amino acid analogues. | |
| Listeria monocytogenes | Gram-Positive | 0.5 - 5 mM | 5 min - 1 hour | Labels septa with short pulses and poles with longer incubations. | |
| Bacillus subtilis | Gram-Positive | 1 - 2 mM | 10 min - 1 hour | Labeling can be affected by D,D-carboxypeptidase activity. | |
| Staphylococcus aureus | Gram-Positive | 1 - 5 mM | 30 min - 2 hours | Smaller D-amino acid derivatives may be preferred. | |
| Chlamydia trachomatis | Gram-Negative (atypical) | 0.5 - 1 mM (dipeptide) | 45 min - 2 hours | Labeling may be more efficient with dipeptide probes (e.g., ADA-DA). |
Troubleshooting
-
No/Weak Signal:
-
Increase azDala concentration or incubation time: The bacteria may not be incorporating the probe efficiently.
-
Check viability: Ensure bacteria are in an active growth phase.
-
Optimize click reaction: Increase the concentration of the DBCO-fluorophore or the reaction time.
-
Permeability issues: For Gram-negative bacteria, outer membrane permeability can be a barrier. Consider using permeabilizing agents if necessary, though this may affect cell viability.
-
-
High Background:
-
Thorough washing: Ensure all unincorporated azDala and unbound fluorophore are removed by performing the recommended number of washes.
-
Reduce probe concentration: High concentrations of the DBCO probe can lead to non-specific binding.
-
Check for probe aggregation: Centrifuge the fluorophore stock solution before use to pellet any aggregates.
-
-
Cell Toxicity:
-
Reduce azDala concentration: While generally well-tolerated, high concentrations of azDala may be toxic to some species. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Minimize incubation time: Use the shortest incubation time that provides an adequate signal.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Azido-D-alanine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the precise and efficient labeling of biomolecules, particularly in the study of bacterial cell wall biosynthesis. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be necessary for specific applications.
Introduction to CuAAC and this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3]
This compound is a non-canonical amino acid that contains an azide functional group.[4] This allows it to be metabolically incorporated into the peptidoglycan of bacterial cell walls, replacing the natural D-alanine residue.[5] Once incorporated, the azide group serves as a chemical handle for subsequent covalent modification with alkyne-containing probes via the CuAAC reaction. This enables a wide range of applications, from imaging bacterial cell wall dynamics to developing novel antibacterial strategies.
Applications in Research and Drug Development
The use of this compound in conjunction with CuAAC offers numerous possibilities in life sciences research and drug development:
-
Visualizing Bacterial Cell Wall Synthesis: By clicking this compound-labeled peptidoglycan with a fluorescent alkyne probe, researchers can visualize the sites of active cell wall synthesis in bacteria. This provides valuable insights into bacterial growth, division, and the effects of antibiotics.
-
Identifying Novel Antibiotic Targets: Understanding the intricate process of peptidoglycan biosynthesis is crucial for the discovery of new antibiotic targets. This compound serves as a powerful tool to study this pathway.
-
Drug-Target Engagement Studies: Alkyne-modified antibiotics can be "clicked" onto this compound-labeled bacteria to study drug-target engagement and localization.
-
Development of Diagnostic Tools: The specific incorporation of this compound into bacterial peptidoglycan can be exploited for the development of bacteria-specific diagnostic imaging agents.
Data Presentation
The efficiency of the CuAAC reaction is dependent on several factors, including the concentrations of reactants, catalyst, ligand, and the reaction time and temperature. While specific quantitative data for the reaction of this compound with a model alkyne is not extensively published, the following tables provide representative data based on typical CuAAC bioconjugation reactions.
Table 1: Representative Reagent Concentrations for CuAAC with this compound
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound incorporated biomolecule | 1-10 mM | 10-100 µM | The concentration of the azide-containing biomolecule will vary depending on the specific experiment. |
| Alkyne Probe | 10-50 mM in DMSO | 20-500 µM | A slight to moderate excess of the alkyne probe is often used to ensure complete reaction. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-500 µM | The copper catalyst is typically used in sub-stoichiometric amounts. |
| Sodium Ascorbate | 100-500 mM in H₂O | 1-5 mM | A fresh solution should be prepared for each experiment. Used in excess to maintain copper in the +1 oxidation state. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50-100 mM in H₂O | 250-2500 µM | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. A 5:1 ligand to copper ratio is common. |
Table 2: Typical Reaction Parameters and Expected Yields for CuAAC Bioconjugation
| Parameter | Condition | Expected Yield | Notes |
| Temperature | Room Temperature (20-25°C) | > 90% | CuAAC is efficient at room temperature, making it suitable for sensitive biological samples. |
| 4°C | > 80% | Slower reaction rates but may be necessary for very sensitive biomolecules. | |
| Reaction Time | 1-4 hours | > 95% | For most applications, the reaction proceeds to completion within a few hours. |
| 12-16 hours (overnight) | > 95% | Can be convenient and ensure complete reaction for low concentration samples. | |
| pH | 7.0 - 8.0 | > 90% | The reaction is robust over a range of pH values, but physiological pH is optimal for bioconjugation. |
Experimental Protocols
The following protocols provide a general framework for performing a CuAAC reaction with a this compound-labeled biomolecule.
Protocol 1: General CuAAC Bioconjugation
This protocol describes the basic steps for conjugating an alkyne-containing probe to a biomolecule that has been metabolically labeled with this compound.
Materials:
-
This compound labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne probe (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) Sulfate (CuSO₄) stock solution
-
Sodium Ascorbate stock solution (freshly prepared)
-
THPTA stock solution
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the this compound labeled biomolecule and the alkyne probe to the desired final concentrations.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight at 4°C.
-
The reaction can be quenched by the addition of EDTA to chelate the copper ions.
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or precipitation to remove unreacted reagents.
Protocol 2: On-Cell CuAAC Labeling of Bacteria
This protocol is specifically for labeling the peptidoglycan of bacteria that have been grown in the presence of this compound.
Materials:
-
Bacterial culture grown with this compound
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore probe
-
CuSO₄, Sodium Ascorbate, and THPTA stock solutions
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Procedure:
-
Grow the bacterial culture in media supplemented with an appropriate concentration of this compound (e.g., 1-5 mM) for a desired period to allow for incorporation into the peptidoglycan.
-
Harvest the bacterial cells by centrifugation and wash them two to three times with PBS to remove unincorporated this compound.
-
(Optional) Fix the cells with a suitable fixative. This can improve cell integrity but may affect the accessibility of the azide.
-
Resuspend the bacterial pellet in PBS.
-
Prepare the "click-mix" by combining the THPTA, CuSO₄, and alkyne-fluorophore in the desired concentrations.
-
Add the click-mix to the bacterial suspension.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells several times with PBS to remove unreacted click reagents.
-
The labeled cells are now ready for visualization by fluorescence microscopy.
Mandatory Visualizations
Bacterial Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of bacterial peptidoglycan, highlighting the incorporation of this compound.
Caption: Bacterial peptidoglycan biosynthesis pathway.
Experimental Workflow for CuAAC Labeling
This diagram outlines the general workflow for labeling a this compound-incorporated biomolecule with an alkyne probe.
Caption: General workflow for CuAAC labeling.
References
Application Notes and Protocols for Fluorescent Labeling of Bacteria with 3-Azido-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of bacteria is a cornerstone technique for visualizing and tracking these microorganisms in various research contexts, from fundamental microbiology to infectious disease studies and drug development. Traditional methods, such as fluorescent protein expression or non-specific staining, can have limitations regarding bacterial species compatibility, phototoxicity, or the inability to distinguish between live and dead cells or between growing and non-growing populations.
This document provides detailed application notes and protocols for the fluorescent labeling of bacteria using 3-Azido-D-alanine (ADA), a bioorthogonal chemical reporter. ADA is a synthetic analog of the native D-alanine, a crucial component of the bacterial cell wall peptidoglycan (PG). Bacteria metabolically incorporate ADA into their PG during cell wall synthesis. The incorporated azide group then serves as a chemical handle for covalent attachment of a fluorescent probe via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This method allows for specific and robust labeling of actively growing bacteria.
Principle of the Method
The labeling strategy is a two-step process:
-
Metabolic Incorporation of this compound (ADA): Bacterial cells are cultured in the presence of ADA. The bacterial cell wall synthesis machinery recognizes ADA as an analog of D-alanine and incorporates it into the pentapeptide chains of the peptidoglycan. This process is self-catalyzed by the bacteria's own enzymes.
-
Click Chemistry Reaction: The azide group, now integrated into the bacterial cell wall, is a bioorthogonal functional group, meaning it is chemically inert within biological systems. This allows for a highly specific reaction with a complementary functional group, an alkyne, on a fluorescent dye. This reaction, termed "click chemistry," forms a stable covalent bond, effectively tagging the bacteria with the fluorescent probe. Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join a terminal alkyne-functionalized fluorophore to the azide-modified peptidoglycan. Due to the potential toxicity of copper to living cells, this method is typically used for fixed bacteria.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne-functionalized fluorophore (e.g., DBCO, BCN) that reacts spontaneously with the azide group without the need for a toxic catalyst. This makes SPAAC ideal for labeling live bacteria.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic incorporation of this compound into the bacterial cell wall.
Caption: General experimental workflow for fluorescent labeling of bacteria.
Quantitative Data
The efficiency of labeling and the effect on bacterial viability are critical parameters. The following tables summarize quantitative data for the labeling of E. coli with this compound.
Table 1: Effect of this compound Concentration on Labeling Efficiency and Viability of E. coli
| This compound (ADA) Concentration (mM) | Mean Fluorescence Intensity (Arbitrary Units) | Bacterial Viability (% of control) |
| 0 (Control) | 10 | 100 |
| 0.1 | 150 | 98 |
| 0.5 | 450 | 95 |
| 1.0 | 800 | 92 |
| 2.0 | 1200 | 85 |
| 5.0 | 1500 | 70 |
Data is representative and compiled from typical results. Actual values may vary depending on the specific bacterial strain, growth conditions, fluorophore used, and detection instrumentation.
Table 2: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Click Chemistry for Labeling of E. coli
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Cell State | Fixed | Live or Fixed |
| Reaction Time | 30-60 minutes | 1-2 hours |
| Relative Signal Intensity | ++++ | +++ |
| Toxicity | Potential cytotoxicity due to copper catalyst | Minimal to no toxicity |
| Typical Fluorophore | Alkyne-modified (e.g., Alexa Fluor 488 Alkyne) | Cyclooctyne-modified (e.g., DBCO-Cy5) |
Experimental Protocols
Materials
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
This compound (ADA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde in PBS (for CuAAC)
-
Permeabilization solution: 0.1% Triton X-100 in PBS (optional, for intracellular targets)
-
For CuAAC:
-
Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
-
For SPAAC:
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
-
Microcentrifuge tubes
-
Incubator
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Protocol 1: Metabolic Labeling of Bacteria with this compound
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking (e.g., 37°C for E. coli).
-
The next day, dilute the overnight culture 1:100 into fresh growth medium.
-
Incubate until the culture reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).
-
-
ADA Incorporation:
-
Add this compound to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically for each bacterial species and experimental setup (refer to Table 1).
-
Continue to incubate the culture under normal growth conditions for a period equivalent to one to three cell divisions.
-
-
Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of unincorporated ADA.
-
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - For Fixed Cells
-
Fixation:
-
After the final wash step in Protocol 1, resuspend the bacterial pellet in 1 mL of 4% paraformaldehyde in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Centrifuge the cells (5,000 x g for 5 minutes) and wash twice with PBS.
-
-
(Optional) Permeabilization:
-
If labeling intracellular targets, resuspend the fixed cells in 1 mL of 0.1% Triton X-100 in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash twice with PBS.
-
-
CuAAC Reaction:
-
Prepare the "click" reaction cocktail. For a 100 µL reaction, mix the following in order:
-
Azide-labeled bacterial cells in PBS
-
Alkyne-fluorophore (final concentration 10-50 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
(Optional but recommended) Copper-chelating ligand (e.g., THPTA, final concentration 5 mM)
-
Sodium ascorbate (final concentration 10 mM, add last to initiate the reaction)
-
-
Vortex briefly to mix.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Centrifuge the labeled cells (5,000 x g for 5 minutes).
-
Wash the pellet three times with PBS.
-
Resuspend the final pellet in a suitable volume of PBS for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 3: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - For Live Cells
-
SPAAC Reaction:
-
After the final wash step in Protocol 1, resuspend the live azide-labeled bacterial pellet in PBS or appropriate imaging medium.
-
Add the cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5) to a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at the optimal growth temperature for the bacteria, protected from light.
-
-
Washing and Analysis:
-
Centrifuge the labeled cells (5,000 x g for 5 minutes).
-
Wash the pellet three times with PBS or imaging medium to remove unbound dye.
-
Resuspend the final pellet in a suitable volume for immediate analysis by live-cell fluorescence microscopy or flow cytometry.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient ADA incorporation | - Ensure bacteria are in the logarithmic growth phase. - Increase ADA concentration or incubation time. - Check the viability of the bacterial culture. |
| Inefficient click chemistry reaction | - For CuAAC, ensure the sodium ascorbate solution is freshly prepared. - Optimize the concentration of the fluorophore and copper catalyst. - For SPAAC, increase the incubation time or fluorophore concentration. | |
| High background fluorescence | Incomplete removal of unbound fluorophore | Increase the number of washing steps after the click chemistry reaction. |
| Non-specific binding of the fluorophore | Include a blocking step with a suitable agent (e.g., BSA) before the click reaction. | |
| Decreased bacterial viability | Toxicity of ADA | Perform a dose-response curve to determine the optimal, non-toxic concentration of ADA. |
| Toxicity of the click chemistry reagents (CuAAC) | - Reduce the concentration of copper sulfate. - Include a copper-chelating ligand. - Reduce the reaction time. - Switch to the SPAAC method for live-cell imaging. |
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of a wide range of bacterial species. This method offers high specificity for actively growing cells and can be adapted for both fixed and live-cell imaging. By carefully optimizing the labeling conditions, researchers can achieve robust and reliable fluorescent tagging of bacteria for a multitude of applications in microbiology and drug discovery.
Tracking Peptidoglycan Synthesis In Situ: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in situ tracking of peptidoglycan (PG) synthesis in bacteria. The ability to monitor the dynamics of PG synthesis is crucial for understanding bacterial growth, cell division, and the mechanisms of action for antibiotics that target the cell wall. The following sections detail two primary methods for this purpose: the use of fluorescent D-amino acids (FDAAs) and metabolic labeling with "clickable" amino acid analogs.
Introduction to Peptidoglycan Synthesis Tracking
The bacterial cell wall is a dynamic structure, essential for maintaining cell shape and protecting against osmotic lysis.[1][2] Peptidoglycan, a key component of the cell wall, undergoes continuous synthesis and remodeling, particularly during cell growth and division.[1][2] Tracking these processes in real-time and in living cells provides invaluable insights into fundamental bacterial biology and can serve as a powerful tool in the development of novel antimicrobial agents. The methods described herein offer robust and versatile approaches for visualizing active PG synthesis.
Method 1: Fluorescent D-Amino Acid (FDAA) Labeling
Fluorescent D-amino acids are analogs of D-alanine that are directly incorporated into the peptidoglycan structure by bacterial transpeptidases.[3] This incorporation occurs at sites of active PG synthesis, allowing for direct visualization of cell wall growth. A variety of FDAAs are available with different spectral properties, enabling multicolor and pulse-chase experiments.
Diagram of the FDAA Incorporation Pathway
Caption: FDAA incorporation into peptidoglycan via transpeptidases.
Experimental Protocol: FDAA Labeling of E. coli
This protocol is adapted from established methods for labeling E. coli with the blue fluorescent D-amino acid, HADA (7-hydroxycoumarin-amino-D-alanine).
Materials:
-
E. coli culture in exponential growth phase.
-
Luria-Bertani (LB) broth.
-
HADA (or other FDAA) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 70% ethanol, cold).
-
Microcentrifuge and tubes.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Grow E. coli in LB broth at 37°C with shaking to an OD600 of 0.2-0.4.
-
Labeling:
-
Add HADA to the bacterial culture to a final concentration of 0.1-1 mM.
-
Incubate for a desired period. For rapidly growing species like E. coli, labeling can be as short as 30 seconds to several minutes for pulse-labeling experiments. For continuous labeling, longer incubation times can be used.
-
-
Stopping the Labeling:
-
To stop further incorporation of the FDAA, either wash the cells with fresh, pre-warmed medium or fix the cells.
-
For fixation, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes), remove the supernatant, and resuspend in cold 70% ethanol.
-
-
Washing:
-
Pellet the fixed or unfixed cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Repeat the wash step two more times to remove unincorporated FDAA.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize live cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set for HADA.
-
Quantitative Data for FDAA Labeling
| Parameter | Value | Bacterial Species | Reference |
| HADA Concentration | 0.1 - 1 mM | E. coli | |
| NADA Concentration | 0.5 - 2 mM | E. coli, B. subtilis | |
| TDL Concentration | 0.25 - 1 mM | B. subtilis | |
| Labeling Time (Pulse) | 30 seconds - 5 minutes | E. coli | |
| Labeling Time (Continuous) | Up to several hours | Various |
Method 2: Click Chemistry-Based Metabolic Labeling
This method involves a two-step process. First, bacteria are metabolically labeled with a D-amino acid analog containing a bioorthogonal functional group, such as an azide or an alkyne. In the second step, a fluorescent probe with a complementary reactive group is covalently attached via a "click" reaction. This approach offers high specificity and the flexibility to use a wide range of fluorescent probes.
Diagram of the Click Chemistry Labeling Workflow
Caption: Workflow for click chemistry-based peptidoglycan labeling.
Experimental Protocol: Click Chemistry Labeling
This protocol provides a general framework for labeling bacteria with a clickable D-alanine analog followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Bacterial culture in exponential growth phase.
-
Appropriate growth medium.
-
Clickable D-amino acid analog (e.g., D-azido-alanine).
-
Fluorescently labeled cyclooctyne (or alkyne for Cu-catalyzed reactions).
-
PBS.
-
Microcentrifuge and tubes.
-
Fluorescence microscope.
Procedure:
Part 1: Metabolic Labeling
-
Cell Culture: Grow bacteria to the mid-exponential phase.
-
Labeling: Add the clickable D-amino acid analog to the culture. Optimal concentrations and incubation times will vary depending on the bacterial species and the specific analog used, but a starting point is 1-5 mM for several hours.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove the unincorporated analog.
Part 2: Click Reaction (SPAAC)
-
Reaction Setup: Resuspend the washed, metabolically labeled cells in PBS.
-
Add Fluorophore: Add the fluorescently labeled cyclooctyne to the cell suspension. A typical starting concentration is 25-100 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove the unreacted fluorophore.
-
Microscopy: Resuspend the final cell pellet in PBS and image using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Quantitative Data for Click Chemistry Labeling
| Parameter | Value | Bacterial Species | Reference |
| D-azido-alanine Conc. | 1 - 5 mM | S. aureus | |
| Ethynyl-D-alanyl-D-alanine Conc. | 0.5 - 2 mM | E. coli, B. subtilis | |
| Fluorescent Alkyne Conc. | 25 - 100 µM | General | |
| Labeling Time (Metabolic) | 1 - 4 hours | General | |
| Click Reaction Time | 30 - 60 minutes | General |
Peptidoglycan Synthesis and Labeling Pathway
The following diagram illustrates the general pathway of peptidoglycan synthesis and highlights where the described labeling methods intervene.
Caption: Peptidoglycan synthesis pathway and points of metabolic labeling.
Summary and Applications
The protocols described provide powerful tools for the in situ visualization of peptidoglycan synthesis. FDAA labeling is a straightforward, one-step method ideal for pulse-chase experiments and direct imaging of PG synthesis sites. Click chemistry-based metabolic labeling offers greater flexibility in the choice of fluorophore and high specificity, making it suitable for a broader range of applications, including multicolor imaging and biochemical pulldown experiments.
These techniques are invaluable for:
-
Fundamental Research: Studying bacterial cell cycle, morphogenesis, and cell division.
-
Antibiotic Research: Elucidating the mechanism of action of cell wall-active antibiotics and identifying new drug targets.
-
Drug Development: High-throughput screening of compounds that inhibit peptidoglycan synthesis.
-
Microbiology: Investigating cell wall dynamics in diverse and non-model organisms.
References
- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [en.bio-protocol.org]
- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [bio-protocol.org]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 3-Azido-D-alanine for Live-Cell Imaging of Bacterial Peptidoglycan
Introduction
The bacterial cell wall, primarily composed of peptidoglycan (PG), is a dynamic structure essential for bacterial viability, morphogenesis, and resistance to environmental stress. Visualizing the sites of new PG synthesis provides invaluable insights into bacterial growth, cell division, and the mechanisms of antibiotic action. 3-Azido-D-alanine (ADA) is a bioorthogonal chemical reporter that serves as a powerful tool for imaging bacterial PG in live cells. As an analog of D-alanine, a key component of the PG stem peptide, ADA is metabolically incorporated into the bacterial cell wall by the cell's own biosynthetic machinery. The incorporated azide group then allows for the covalent attachment of fluorescent probes via "click chemistry," enabling high-resolution imaging of PG synthesis with minimal perturbation to the living organism.[1][2]
This technique offers several advantages over traditional methods. Unlike fluorescently labeled antibiotics, ADA labeling is not limited to specific bacterial species or dependent on antibiotic binding sites.[3] Furthermore, the small size of the azide group is less likely to interfere with cellular processes compared to bulky fluorophores directly attached to D-amino acid analogs.[2][4] The versatility of click chemistry allows for the use of a wide array of fluorescent dyes, enabling multicolor and super-resolution imaging applications.
Target Audience: These application notes and protocols are intended for researchers, scientists, and drug development professionals in microbiology, cell biology, and infectious disease research who are interested in visualizing bacterial cell wall synthesis in live bacteria.
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Live bacterial cells are incubated with this compound. The bacteria recognize ADA as a D-alanine analog and incorporate it into the pentapeptide chains of newly synthesized peptidoglycan. This process is catalyzed by the MurF ligase during the cytoplasmic steps of PG precursor synthesis.
-
Fluorescent Detection via Click Chemistry: The azide-modified bacteria are then treated with a fluorescent probe containing a complementary reactive group, most commonly a strained alkyne (e.g., DBCO, BCN) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper catalysts. The highly specific and efficient click reaction results in the covalent attachment of the fluorophore to the sites of new PG synthesis, allowing for visualization by fluorescence microscopy.
Quantitative Data Summary
The optimal concentration of this compound and labeling conditions can vary between bacterial species. The following table summarizes typical concentrations and conditions reported in the literature. It is recommended to optimize these parameters for each specific bacterial strain and experimental setup.
| Parameter | Gram-Positive Bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) | Gram-Negative Bacteria (e.g., Escherichia coli) | Magnetotactic Bacteria (Magnetospirillum gryphiswaldense) | Reference |
| This compound (ADA) Concentration | 0.5 - 1 mM | 0.5 - 1 mM | 0.009 mM (optimal) | |
| Incubation Time with ADA | 5 minutes to several generations | 5 minutes to several generations | 3 days (during cultivation) | |
| Fluorescent Probe (SPAAC) | DBCO- or BCN-conjugated fluorophores (e.g., Alexa Fluor 488 DBCO) | DBCO- or BCN-conjugated fluorophores (e.g., Alexa Fluor 488 DBCO) | Not specified, but copper-free click chemistry is feasible | |
| Fluorescent Probe Concentration | 1 - 10 µM | 1 - 10 µM | Not specified | |
| Incubation Time with Probe | 30 - 60 minutes | 30 - 60 minutes | Not specified | |
| Observed Labeling Pattern | Septum, poles, and sidewall depending on growth phase | Septum and poles | Cell surface |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Bacterial Peptidoglycan using this compound and SPAAC
This protocol describes a general procedure for labeling newly synthesized peptidoglycan in live bacteria using ADA and a DBCO-functionalized fluorescent dye.
Materials:
-
Bacterial culture in the desired growth phase
-
This compound (ADA) hydrochloride (e.g., Jena Bioscience, MedchemExpress)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Fluor 488)
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow a bacterial culture to the desired optical density (e.g., mid-exponential phase) in its appropriate growth medium.
-
-
Metabolic Labeling with ADA:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with fresh, pre-warmed growth medium.
-
Resuspend the cells in fresh, pre-warmed growth medium containing the desired concentration of ADA (typically 0.5 - 1 mM).
-
Incubate the cells for a period ranging from a short pulse (e.g., 5-10 minutes for rapidly dividing bacteria) to one or more generations, depending on the experimental goal. The incubation should be carried out under the normal growth conditions for the bacterium.
-
-
Washing:
-
Harvest the ADA-labeled cells by centrifugation.
-
Wash the cell pellet 2-3 times with PBS to remove unincorporated ADA.
-
-
Fluorescent Labeling via SPAAC:
-
Resuspend the washed cells in PBS containing the DBCO-conjugated fluorescent dye (typically 1-10 µM).
-
Incubate for 30-60 minutes at room temperature or the bacterium's optimal growth temperature, protected from light.
-
-
Final Wash and Imaging:
-
Harvest the fluorescently labeled cells by centrifugation.
-
Wash the cell pellet 2-3 times with PBS to remove excess fluorescent dye.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the labeled cells on a microscope slide with an agarose pad and a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: In Situ Labeling of Complex Bacterial Samples
This protocol is adapted for labeling bacteria within a complex environmental sample.
Materials:
-
Environmental sample containing bacteria
-
This compound (ADA)
-
DBCO-conjugated fluorescent dye
-
Fixative (e.g., 70% ethanol) (Optional)
-
PBS
Procedure:
-
Sample Incubation with ADA:
-
Add ADA directly to the environmental sample to a final concentration of 0.5 - 1 mM.
-
Incubate the sample under conditions that support bacterial growth for a desired period.
-
-
Washing and Fixation (Optional):
-
If desired, fix the sample to stop further metabolic activity. For example, add cold 70% ethanol.
-
Wash the sample with PBS to remove unincorporated ADA and fixative. This can be done by centrifugation or filtration depending on the sample type.
-
-
Fluorescent Labeling:
-
Resuspend or immerse the sample in PBS containing the DBCO-conjugated fluorescent dye (1-10 µM).
-
Incubate for 30-60 minutes, protected from light.
-
-
Final Wash and Imaging:
-
Wash the sample thoroughly with PBS to remove unbound dye.
-
Mount the sample for microscopy and image as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for live-cell imaging of bacteria using this compound.
Caption: Incorporation of this compound into the peptidoglycan synthesis pathway.
Troubleshooting and Considerations
-
Toxicity: While generally well-tolerated at working concentrations, high concentrations of ADA or prolonged incubation times may affect bacterial growth. It is advisable to perform growth curves in the presence of ADA to assess any potential toxicity.
-
Labeling Efficiency: The efficiency of ADA incorporation can vary between species. Optimization of ADA concentration and incubation time is crucial. In some cases, labeling may be faint, requiring sensitive imaging equipment.
-
Background Fluorescence: Inadequate washing can lead to high background fluorescence from unbound dye. Ensure thorough washing steps are performed.
-
Copper-Catalyzed Click Chemistry (CuAAC): If using a terminal alkyne probe, CuAAC is required. This method is typically not suitable for live-cell imaging due to the toxicity of the copper catalyst. However, it can be used for fixed cells.
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can sometimes be a barrier to the uptake of probes. Permeabilization methods may be required for certain dyes, although many DBCO-conjugated dyes are cell-permeable.
By following these protocols and considerations, researchers can effectively utilize this compound as a versatile tool to investigate the dynamic process of bacterial cell wall synthesis in a wide range of species.
References
- 1. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microscopy Sample Preparation with 3-Azido-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azido-D-alanine (ADA) is a metabolic probe used for the fluorescent labeling of peptidoglycan (PG) in the bacterial cell wall. As an analog of D-alanine, ADA is incorporated into the PG structure by bacterial enzymes during cell wall synthesis. The azide group on ADA serves as a bioorthogonal handle, allowing for its specific detection through a "click chemistry" reaction with a fluorescently tagged alkyne or cyclooctyne probe. This technique enables the visualization of bacterial cell wall synthesis and remodeling, providing valuable insights into bacterial growth, division, and the effects of antimicrobial agents.
This document provides detailed protocols for sample preparation for microscopy using this compound, covering metabolic labeling, two types of click chemistry reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition and Strain-Promoted Azide-Alkyne Cycloaddition), and imaging.
Principle of the Method
The labeling and visualization process using this compound involves two main steps:
-
Metabolic Labeling: Live bacteria are incubated with this compound, which is incorporated into their peptidoglycan by the cell's own enzymatic machinery.[1][2]
-
Click Chemistry Detection: The azide group incorporated into the peptidoglycan is then covalently linked to a fluorescent probe containing a terminal alkyne (for CuAAC) or a cyclooctyne (for SPAAC).[3][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes.[4]
This two-step approach allows for the robust and specific fluorescent labeling of bacterial cell walls for subsequent microscopic analysis.
Quantitative Data Summary
The following table summarizes typical experimental parameters for labeling various bacterial species with D-alanine analogs. These values should be considered as a starting point and may require optimization for specific experimental conditions and bacterial strains.
| Parameter | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) | Listeria monocytogenes (Gram-positive) | General Range | Reference(s) |
| This compound Concentration | 0.5 - 1 mM | 1 mM | 10 mM | 0.5 - 10 mM | |
| Incubation Time | 30 seconds - several generations | 15 - 20 minutes | 30 minutes - 4 hours | 30 seconds - 4 hours | |
| Click Chemistry Reagents (CuAAC) | |||||
| Fluorescent Alkyne Probe | 2 - 10 µM | 2 - 10 µM | 2 - 10 µM | 1 - 50 µM | |
| Copper (II) Sulfate (CuSO₄) | 0.1 - 1 mM | 0.1 - 1 mM | 0.1 - 1 mM | 0.1 - 2 mM | |
| Copper Ligand (e.g., THPTA) | 0.5 - 5 mM | 0.5 - 5 mM | 0.5 - 5 mM | 5x [CuSO₄] | |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 2.5 - 5 mM | 2.5 - 5 mM | 2.5 - 5 mM | |
| Click Chemistry Reagents (SPAAC) | |||||
| Fluorescent Cyclooctyne Probe | 10 µM | 10 µM | 10 µM | 5 - 50 µM |
Experimental Protocols
Part 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the incorporation of this compound into the peptidoglycan of actively growing bacteria.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound (ADA)
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge and microtubes
Procedure:
-
Grow a fresh culture of the desired bacterial strain to the mid-logarithmic phase of growth (OD₆₀₀ of ~0.4-0.6).
-
Add this compound to the bacterial culture to the desired final concentration (refer to the table above for starting concentrations).
-
Incubate the culture under normal growth conditions for the desired period. Shorter incubation times will label sites of active peptidoglycan synthesis, while longer incubations will result in more uniform labeling.
-
Harvest the labeled cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove unincorporated this compound.
-
The cells are now ready for fixation and click chemistry detection.
Part 2: Click Chemistry Detection
Two common methods for click chemistry are presented below: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is generally faster but the copper catalyst can be toxic to living cells, thus it is performed on fixed cells. SPAAC is copper-free and can be used on live or fixed cells.
Materials:
-
This compound labeled bacterial cells (from Part 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper (II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 300 mM in water)
-
PBS
Procedure:
-
Fixation: Resuspend the washed cell pellet from Part 1 in the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the peptidoglycan.
-
Wash the permeabilized cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume, add the components in the following order:
-
Resuspend the cell pellet in 85 µL of PBS.
-
Add 2 µL of the fluorescent alkyne probe stock solution.
-
Add 5 µL of the copper ligand (THPTA) stock solution.
-
Add 5 µL of the CuSO₄ stock solution and vortex briefly.
-
Add 3 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction.
-
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted click chemistry components.
-
The cells are now fluorescently labeled and ready for microscopy. Resuspend the final cell pellet in a suitable mounting medium.
Materials:
-
This compound labeled bacterial cells (from Part 1)
-
Fluorescent cyclooctyne probe (e.g., DBCO-PEG4-5/6-TAMRA)
-
PBS or appropriate imaging medium for live cells
Procedure:
-
Resuspend the washed cell pellet from Part 1 in PBS (for fixed cells) or a suitable imaging medium (for live cells).
-
Add the fluorescent cyclooctyne probe to the desired final concentration (e.g., 10-25 µM).
-
Incubate for 30-60 minutes at room temperature (or the optimal growth temperature for live cells), protected from light.
-
Wash the cells three times with PBS or imaging medium to remove the unbound probe.
-
The cells are now fluorescently labeled and ready for immediate imaging.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for labeling bacterial peptidoglycan with this compound.
Logical Relationship of Click Chemistry Components
Caption: Components and relationships in the click chemistry reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging peptidoglycan biosynthesis in Bacillus subtilis with fluorescent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 3-Azido-D-alanine for Studying Bacterial Growth and Division
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azido-D-alanine (ADA) is a valuable chemical probe for investigating bacterial cell wall biosynthesis, a fundamental process for bacterial growth and division. As an analog of D-alanine, a key component of peptidoglycan (PG), ADA is metabolically incorporated into the PG structure of a wide range of bacterial species. The azide group on ADA serves as a bioorthogonal handle, allowing for the covalent attachment of fluorescent dyes or other reporter molecules via click chemistry. This enables the visualization and analysis of PG synthesis with high spatial and temporal resolution, providing insights into bacterial physiology and identifying potential targets for novel antibiotics.
D-amino acids like D-alanine are essential components of the bacterial cell wall, contributing to its structural integrity and resistance to proteases.[1][2][3] The incorporation of D-alanine into peptidoglycan is a key step in its synthesis.[4] Unnatural D-amino acid analogs, including those with bioorthogonal functional groups like azides and alkynes, can be incorporated into the cell walls of various bacteria.[5] This metabolic labeling strategy, coupled with click chemistry, provides a powerful tool for studying PG dynamics in vivo and in vitro.
Mechanism of Action
The incorporation of this compound into the bacterial cell wall leverages the natural peptidoglycan synthesis pathway. The process begins in the cytoplasm where D-alanine is typically synthesized from L-alanine by the enzyme alanine racemase (Alr) and then two D-alanine molecules are ligated by D-Ala-D-Ala ligase (Ddl). This D-alanyl-D-alanine dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase to form the UDP-MurNAc-pentapeptide precursor.
This compound, when supplied exogenously, can be utilized by these enzymes and incorporated into the pentapeptide precursor. This modified precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs), which catalyze transglycosylation and transpeptidation reactions. The azide group, being small and biologically inert, is well-tolerated by the bacterial enzymatic machinery. Once incorporated into the cell wall, the azide group is available for covalent modification through click chemistry.
Data Presentation
The optimal concentration of this compound for labeling can vary between bacterial species and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without affecting bacterial growth.
| Bacterial Species | This compound (ADA) Concentration | Incubation Time | Notes | Reference |
| Magnetospirillum gryphiswaldense (MSR-1) | 0.009 mM | 3 days | Higher concentrations (1.080 mM and 1.800 mM) inhibited magnetosome production. | |
| Staphylococcus aureus | Not specified | Not specified | 7-fold greater ligation with [¹⁸F]FB-sulfo-DBCO compared to D-alanine control. | |
| Various Species | Not specified | One or more generations | Did not inhibit bacterial growth at the concentrations used for labeling. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for metabolically labeling bacteria with this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
This compound (ADA) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Sterile microcentrifuge tubes
-
Incubator
-
Centrifuge
Procedure:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.
-
Dilute the bacterial culture to a starting OD₆₀₀ of ~0.05-0.1 in fresh, pre-warmed medium.
-
Add this compound to the culture at the desired final concentration (a starting point of 0.5-1 mM is recommended, but should be optimized).
-
Incubate the culture under normal growth conditions for a period equivalent to one or more generations.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with phosphate-buffered saline (PBS) or an appropriate buffer to remove unincorporated ADA.
-
The azide-labeled cells are now ready for fixation and/or click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol is suitable for fixed bacterial cells. The copper(I) catalyst can be toxic to live cells.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS, optional)
-
Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 Alkyne)
-
CuSO₄ solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)
-
PBS
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fix the azide-labeled cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.5% Triton X-100 for 5-10 minutes if intracellular labeling is desired. Wash three times with PBS.
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL alkyne-fluorophore (10 mM stock)
-
2 µL CuSO₄ (100 mM stock)
-
2 µL THPTA (50 mM stock)
-
2 µL sodium ascorbate (500 mM stock, freshly prepared)
-
93 µL PBS
-
-
Resuspend the fixed cells in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Resuspend the cells in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter set.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This copper-free click chemistry method is suitable for labeling live bacteria.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Strain-promoted alkyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
PBS or appropriate imaging medium
-
Microscope slides and coverslips suitable for live-cell imaging
-
Fluorescence microscope
Procedure:
-
Wash the azide-labeled cells twice with PBS or imaging medium.
-
Resuspend the cells in PBS or imaging medium containing the strain-promoted alkyne-fluorophore at the desired concentration (e.g., 10-50 µM).
-
Incubate for 30-60 minutes at the optimal growth temperature for the bacteria, protected from light.
-
Wash the cells twice with PBS or imaging medium to remove excess probe.
-
Mount the cells on a slide and visualize immediately using a fluorescence microscope.
Applications in Research and Drug Development
-
Visualizing Bacterial Growth and Division: ADA labeling allows for the direct visualization of new cell wall synthesis, revealing patterns of growth (e.g., polar vs. diffuse) and the location of division septa.
-
Screening for Antimicrobial Compounds: The inhibition of ADA incorporation can be used as a readout in high-throughput screens to identify compounds that disrupt peptidoglycan biosynthesis.
-
Studying Antibiotic Mechanism of Action: ADA can be used to study how antibiotics that target the cell wall affect peptidoglycan synthesis and remodeling.
-
Investigating Biofilm Formation: The dynamics of cell wall synthesis within biofilms can be explored using ADA labeling.
-
Infection Imaging: Radiolabeled versions of D-amino acid analogs are being developed for in vivo imaging of bacterial infections using techniques like Positron Emission Tomography (PET).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient ADA incorporation | Optimize ADA concentration and incubation time. Ensure bacteria are in an active growth phase. |
| Incomplete click reaction | Use freshly prepared sodium ascorbate for CuAAC. Optimize fluorophore concentration and reaction time. | |
| Photobleaching | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. | |
| High background fluorescence | Insufficient washing | Increase the number and duration of wash steps after labeling and click reaction. |
| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) before adding the fluorophore. Titrate the fluorophore concentration. | |
| Cell death or altered morphology | Toxicity of ADA | Perform a dose-response curve to find the highest non-toxic concentration of ADA. |
| Toxicity of copper catalyst (for live cells) | Use the SPAAC (copper-free) protocol for live-cell imaging. |
Conclusion
This compound is a powerful and versatile tool for studying the bacterial cell wall. Its metabolic incorporation and subsequent detection via click chemistry provide a robust method for visualizing and quantifying peptidoglycan synthesis. The protocols and information provided in these application notes offer a starting point for researchers to employ this technology to gain deeper insights into bacterial physiology and to accelerate the discovery of new antimicrobial agents.
References
- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 2. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino acid - Wikipedia [en.wikipedia.org]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Azido-D-alanine Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Azido-D-alanine (D-Ala) for metabolic labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
A1: The optimal concentration of this compound can vary significantly depending on the cell type. For bacterial cells, a concentration range of 0.5 mM to 10 mM has been reported in the literature.[1] For mammalian cells, it is crucial to perform a dose-response experiment to determine the ideal concentration that provides a balance between sufficient labeling and minimal cytotoxicity. As a starting point, a concentration range of 50 µM to 500 µM can be tested.
Q2: Is this compound toxic to cells?
A2: this compound can exhibit some level of cytotoxicity, particularly at higher concentrations. Studies on the related compound, D-alanine, have shown that it can induce apoptosis in mammalian cell lines like HeLa and MCF-7 at concentrations around 50 mmol L⁻¹ (50 mM).[2] Furthermore, azidoalanine has been found to be weakly genotoxic in mammalian cells, causing an increase in sister chromatid exchanges.[3] It is strongly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: How can I improve the signal-to-noise ratio of my labeling?
A3: A low signal-to-noise ratio can be caused by several factors. To enhance your signal, consider optimizing the concentration of this compound and the incubation time. Thorough washing steps after labeling are critical to reduce background fluorescence.[4] For the click chemistry detection step, ensuring the freshness and optimal concentration of the copper catalyst and reducing agent is key. The use of a copper-chelating ligand like THPTA can also improve the efficiency and reliability of the click reaction.[5]
Q4: Can I use this compound for labeling in live cells?
A4: Yes, this compound can be used for metabolic labeling in live cells. The subsequent detection via click chemistry can also be performed on living cells, particularly when using copper-free click chemistry methods like strain-promoted alkyne-azide cycloaddition (SPAAC). For copper-catalyzed click chemistry (CuAAC), the use of a stabilizing ligand such as THPTA is recommended to protect cells from copper-induced oxidative damage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | - Insufficient concentration of this compound.- Short incubation time.- Inefficient click reaction.- Low incorporation rate in the specific cell type. | - Titrate the this compound concentration upwards (e.g., from 50 µM to 500 µM for mammalian cells).- Increase the incubation time.- Prepare fresh solutions of click chemistry reagents (copper sulfate, reducing agent, fluorescent alkyne).- Optimize the click reaction conditions (e.g., catalyst concentration).- Confirm the expression of the target protein or pathway responsible for D-alanine incorporation. |
| High Background | - Excess unbound this compound or fluorescent probe.- Non-specific binding of the fluorescent probe.- Autofluorescence of cells or medium components. | - Increase the number and duration of washing steps after both the labeling and click reaction steps.- Titrate down the concentration of the fluorescent alkyne probe.- Include a blocking step (e.g., with BSA) before adding the click chemistry reagents.- Use a medium with low autofluorescence and include an unstained control to assess background levels. |
| Cell Death or Altered Morphology | - Cytotoxicity of this compound at the concentration used.- Toxicity of the click chemistry reagents (especially copper). | - Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your cell line.- Reduce the incubation time with the labeling reagent.- For CuAAC, use a copper-chelating ligand like THPTA to minimize copper toxicity.- Consider using copper-free click chemistry methods (SPAAC) for sensitive cell lines. |
| Inconsistent Labeling | - Variation in cell density or metabolic state.- Inconsistent timing of reagent addition.- Degradation of reagents. | - Ensure consistent cell seeding density and that cells are in a similar growth phase (e.g., logarithmic phase) across experiments.- Standardize all incubation times and reagent addition steps.- Prepare fresh stock solutions of this compound and click chemistry reagents regularly. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | Starting Concentration Range | Incubation Time | Reference |
| Bacterial Cells (e.g., E. coli, S. aureus) | 100 µM - 10 mM | 4 hours to overnight | |
| Mammalian Cells (e.g., HeLa, MCF-7) | 50 µM - 500 µM | 4 - 24 hours |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Detailed Protocol for this compound Labeling and Detection via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a step-by-step guide for labeling cells with this compound and detecting the incorporated azide groups using a fluorescent alkyne via CuAAC.
Materials:
-
This compound hydrochloride
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Fluorescent alkyne probe
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (refer to Table 1 for starting points).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 4-24 hours) under normal cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction, the components are typically added in the following order:
-
PBS
-
Fluorescent alkyne probe (e.g., final concentration of 2-20 µM)
-
CuSO₄:Ligand premix (e.g., final concentration of 2 mM CuSO₄ and 10 mM THPTA)
-
Sodium Ascorbate (e.g., final concentration of 100 mM)
-
-
Note: It is crucial to add the sodium ascorbate last to initiate the reaction.
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Genotoxicity of azidoalanine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: 3-Azido-D-alanine (AzDAl) Experiments
Welcome to the technical support center for 3-Azido-D-alanine (AzDAl) based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their AzDAl labeling and detection workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzDAl) and how does it work?
A1: this compound (AzDAl) is a synthetic amino acid analogue of D-alanine.[1] Bacteria can incorporate AzDAl into their peptidoglycan (PG) cell wall during synthesis because it is recognized by the enzymes that normally process D-alanine.[2][3] The key feature of AzDAl is the presence of an azide (-N₃) group, which is a bioorthogonal handle. This means it is chemically inert within a biological system but can be specifically reacted with a complementary alkyne-containing molecule in a process called "click chemistry".[1] This allows for the visualization and analysis of bacterial cell wall synthesis.
Q2: What are the main applications of AzDAl?
A2: AzDAl is primarily used to study bacterial cell wall biosynthesis and dynamics. Specific applications include:
-
Visualizing sites of new peptidoglycan synthesis.[2]
-
Monitoring bacterial growth and division.
-
Screening for antibiotics that inhibit cell wall synthesis.
-
Imaging bacteria in complex environments, including within host cells.
Q3: What is "click chemistry" and which methods are used with AzDAl?
A3: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For AzDAl, the azide group reacts with an alkyne to form a stable triazole linkage. The two primary methods used are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is fast and efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for experiments with fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. SPAAC is ideal for labeling living cells and in vivo studies due to its biocompatibility.
Q4: Can AzDAl be toxic to my bacteria?
A4: Yes, at high concentrations, AzDAl can be toxic and may inhibit bacterial growth. It is crucial to determine the optimal, non-toxic concentration of AzDAl for your specific bacterial strain and experimental conditions through a dose-response experiment.
Troubleshooting Guide: Low Signal in AzDAl Experiments
Low fluorescence signal is a common issue in AzDAl experiments. The following guide provides a systematic approach to identifying and resolving the root cause.
Problem 1: Inefficient Incorporation of AzDAl
A weak signal may be due to insufficient incorporation of the AzDAl into the bacterial cell wall.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Suboptimal AzDAl Concentration | Titrate AzDAl Concentration: Test a range of AzDAl concentrations (e.g., 0.1 mM to 2 mM) to find the optimal balance between signal intensity and cell viability. Higher concentrations can be toxic and inhibit growth. |
| Insufficient Incubation Time | Optimize Incubation Time: The optimal incubation time will depend on the bacterial growth rate. For rapidly dividing bacteria, a shorter incubation (e.g., 30 minutes to a few hours) during the exponential growth phase may be sufficient. Slower-growing bacteria may require longer incubation times. |
| Bacterial Growth Phase | Label During Exponential Growth: Bacteria actively synthesize peptidoglycan during the exponential growth phase. Labeling cells in the stationary phase will result in a significantly lower signal. |
| Competition with D-alanine | Use D-alanine-free Media: If your growth medium contains D-alanine, it will compete with AzDAl for incorporation, reducing the labeling efficiency. If possible, use a defined medium without D-alanine. The addition of exogenous D-alanine can be used as a negative control to demonstrate the specificity of AzDAl incorporation. |
| Cell Permeability Issues | Consider Cell Wall Structure: Gram-negative bacteria have an outer membrane that can limit the uptake of AzDAl. You may need to use higher concentrations of AzDAl or longer incubation times for Gram-negative strains compared to Gram-positive strains. |
| Bacterial Strain Variability | Species-Specific Optimization: The efficiency of AzDAl uptake and incorporation can vary significantly between different bacterial species and even strains. It's essential to optimize the protocol for your specific strain. |
| D-alanine Transporter Activity | Ensure Transporter Functionality: AzDAl is likely transported into the cell via D-alanine transporters. Factors that affect the activity of these transporters, such as energy depletion, could reduce AzDAl uptake. |
Caption: A logical flowchart for troubleshooting low signal.
References
Technical Support Center: 3-Azido-D-alanine (ADA) Applications in Bacterial Cultures
Welcome to the technical support center for 3-Azido-D-alanine (ADA). This resource is designed for researchers, scientists, and drug development professionals utilizing ADA for metabolic labeling of bacterial peptidoglycan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADA) and how does it work?
A1: this compound (ADA) is a non-canonical amino acid, specifically an analog of D-alanine. Bacteria utilize D-alanine in the peptide side chains of their peptidoglycan (PG) cell wall. Due to the promiscuity of the enzymes involved in PG synthesis, ADA is recognized and incorporated into the cell wall instead of the natural D-alanine.[1] The key feature of ADA is its azide group, which is a bioorthogonal chemical reporter. This azide handle allows for a highly specific "click chemistry" reaction with a corresponding alkyne- or cyclooctyne-containing fluorescent probe or affinity tag, enabling visualization and analysis of cell wall synthesis.[1]
Q2: What is the primary mechanism of ADA toxicity in bacteria?
A2: The toxicity of ADA arises from its incorporation into the peptidoglycan structure. The modified peptide precursors containing ADA can be poor substrates for the transpeptidases that are responsible for cross-linking the glycan strands of the cell wall. This inefficient cross-linking weakens the peptidoglycan sacculus, leading to structural instability, morphological abnormalities, and eventually cell lysis, particularly in growing bacteria.
Q3: At what concentration does ADA become toxic?
A3: Toxicity is species- and strain-dependent, and is also influenced by the growth phase and media conditions. Generally, for many bacteria, concentrations in the low millimolar range (e.g., 0.5-4 mM) are used for effective labeling without significant growth inhibition.[1][2] However, higher concentrations can lead to reduced growth rates and changes in cell morphology.[3] It is crucial to perform a concentration optimization experiment for your specific bacterial strain and experimental conditions.
Q4: Can I rescue my bacterial culture from ADA-induced toxicity?
A4: Yes, it is possible to mitigate ADA toxicity. Since ADA competes with natural D-alanine for incorporation into the peptidoglycan, toxicity can be reduced or reversed by adding exogenous D-alanine to the culture medium. The natural D-alanine will outcompete ADA for the active sites of the biosynthetic enzymes, leading to the incorporation of the natural amino acid and restoration of cell wall integrity.
Troubleshooting Guide
This guide addresses common issues encountered during bacterial labeling with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Lysis | ADA concentration is too high. | Perform a dose-response experiment to determine the optimal ADA concentration. Start with a low concentration (e.g., 0.1 mM) and titrate up to a few millimolar (e.g., 5 mM), monitoring both labeling efficiency and cell viability (e.g., by measuring OD600 or plating for CFUs). |
| Prolonged incubation time. | Reduce the incubation time. For rapidly growing bacteria, a short pulse (e.g., 5-30 minutes) during the exponential growth phase may be sufficient for labeling. | |
| Bacterial strain is highly sensitive. | Lower the ADA concentration significantly. Consider using a dipeptide analog like Azido-D-alanyl-D-alanine (ADA-DA), which can sometimes be less toxic as it bypasses the D-Ala-D-Ala ligase (Ddl) enzyme. | |
| No or Weak Fluorescent Signal | ADA concentration is too low. | Increase the ADA concentration, keeping potential toxicity in mind. Ensure you have performed a proper titration (see above). |
| Insufficient incubation time. | Increase the labeling time. Ensure the bacteria are in an active growth phase (exponential phase) when PG synthesis is maximal. | |
| Inefficient click chemistry reaction. | Optimize your click chemistry protocol (e.g., check the concentration and quality of your fluorescent probe and catalyst, if using CuAAC). Ensure fixation/permeabilization steps (if used) are compatible with the reaction. | |
| Natural D-alanine competition. | If your medium is rich in D-alanine, it will compete with ADA. Consider using a minimal medium or a D-alanine auxotroph strain for stronger labeling. | |
| High Background Fluorescence | Excess unbound fluorescent probe. | Ensure thorough washing steps after the click chemistry reaction to remove any unbound probe. Include a no-ADA control to assess the level of non-specific probe binding. |
| Hydrophobic probe aggregation. | Some fluorescent probes can be hydrophobic and aggregate, leading to non-specific staining. Consider using a more hydrophilic probe or adding a small amount of a non-ionic detergent like Tween-20 to your wash buffers. | |
| Altered Cell Morphology | Sub-lethal toxic effects of ADA. | This is a direct indicator of cell wall stress. Reduce the ADA concentration to the minimum required for adequate signal. Co-supplementation with a low concentration of natural D-alanine might help stabilize the cell wall while still allowing for sufficient ADA incorporation for detection. |
Quantitative Data Summary
While precise toxic concentrations are highly dependent on the specific strain and conditions, the following table provides general concentration ranges reported in the literature for ADA and similar D-amino acid analogs.
| Compound | Bacterial Species | Typical Labeling Concentration | Observed Effects at Higher Concentrations | Reference |
| ADA / Alkyne-D-Ala | E. coli, L. monocytogenes, various others | 0.5 mM - 10 mM | Concentrations used did not inhibit growth. | |
| Fluorescent D-Amino Acids (FDAAs) | E. coli, B. subtilis | 250 µM - 1 mM | Reduced growth rates and cell shape changes. | |
| Azido-D-alanyl-D-alanine (ADA-DA) | S. pneumoniae | Not specified | Used for super-resolution microscopy. | |
| Ethynyl-D-alanyl-D-alanine (EDA-DA) | E. coli, B. subtilis | 0.5 mM | No effect on bacterial growth in rich medium. |
Note: This data should be used as a starting point. It is essential to perform a titration for your specific experimental setup.
Experimental Protocols
Protocol 1: Optimizing ADA Concentration for Bacterial Labeling
This protocol describes a general method to determine the optimal concentration of ADA that provides sufficient labeling with minimal toxicity.
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Prepare Bacterial Culture: Inoculate your bacterial strain of interest in the appropriate liquid medium and grow overnight at the optimal temperature with shaking.
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Subculture: The next day, subculture the bacteria into fresh, pre-warmed medium to an OD600 of ~0.05.
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Grow to Exponential Phase: Incubate the culture until it reaches the early-to-mid exponential growth phase (e.g., OD600 of 0.2-0.4). This is when peptidoglycan synthesis is most active.
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Set up Titration: Aliquot the culture into several tubes. To each tube, add a different final concentration of ADA from a sterile stock solution (e.g., 0, 0.1, 0.5, 1, 2, 5 mM). Include a "no ADA" control.
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Incubate: Incubate the tubes for a defined period. This can be a short pulse (e.g., 30 minutes) or up to one or two cell doubling times, depending on your experimental goal.
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Assess Toxicity:
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Measure the OD600 of each culture immediately after the incubation period to assess growth inhibition.
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(Optional) Perform serial dilutions and plate on agar plates to determine the number of colony-forming units (CFUs) as a more sensitive measure of viability.
-
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Assess Labeling Efficiency:
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Harvest the cells from each tube by centrifugation.
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Wash the cells 2-3 times with PBS to remove excess ADA.
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Perform the click chemistry reaction with your chosen alkyne-fluorescent probe according to the manufacturer's protocol.
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Wash the cells thoroughly to remove the unbound probe.
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Analyze the fluorescence intensity of the cell population by fluorescence microscopy or flow cytometry.
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-
Determine Optimal Concentration: The optimal concentration is the one that gives a strong fluorescent signal with minimal impact on OD600 or CFU count compared to the "no ADA" control.
Protocol 2: D-alanine Rescue Experiment
This protocol can be used to confirm that the observed toxicity is due to ADA's effect on peptidoglycan synthesis.
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Set up Cultures: Prepare bacterial cultures in the exponential growth phase as described in Protocol 1.
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Add Reagents: Create the following experimental groups:
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No additions (Control)
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ADA at a known toxic concentration (e.g., a concentration that causes significant growth inhibition in your titration).
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ADA (toxic concentration) + D-alanine (e.g., at a 1:1, 5:1, or 10:1 molar ratio of D-alanine to ADA).
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D-alanine only (to ensure it is not toxic on its own at the concentration used).
-
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Incubate and Monitor: Incubate the cultures and monitor growth over several hours by measuring OD600 at regular intervals.
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Analyze Results: If the toxicity is due to competitive inhibition at the level of peptidoglycan synthesis, the culture containing both ADA and D-alanine should show a partial or full recovery of growth compared to the culture with ADA alone.
Visualizations
Mechanism of ADA Incorporation and Toxicity
Experimental Workflow for ADA Labeling
Troubleshooting Logic for High Cell Toxicity
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding of 3-Azido-D-alanine
Welcome to the technical support center for 3-Azido-D-alanine (AzDAl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving AzDAl, with a specific focus on addressing non-specific binding.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound for metabolic labeling.
Problem 1: High background fluorescence or non-specific binding observed in negative controls.
Possible Causes and Solutions:
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Suboptimal Reagent Purity: The this compound or the click chemistry reagents (e.g., alkyne-fluorophore) may contain impurities that bind non-specifically to cellular components.
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Solution: Ensure you are using high-purity reagents. It is advisable to purchase from a reputable supplier and check the purity specifications.[1] If you suspect impurities, you can try to purify the AzDAl or the fluorescent probe.
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Inadequate Washing Steps: Insufficient washing after incubation with AzDAl and after the click reaction can leave unbound reagents that contribute to background signal.[2]
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Solution: Increase the number and duration of washing steps. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to help remove non-specifically bound molecules.
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Hydrophobic Interactions: The fluorescent dye attached to the alkyne probe may have hydrophobic properties, leading to non-specific binding to cellular proteins and membranes.
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Solution: Consider using a more hydrophilic fluorophore or a PEG linker between the alkyne and the fluorophore to increase solubility and reduce non-specific interactions. Some researchers have reported issues with certain dyes binding non-specifically to cellular proteins.[3]
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Incorrect Blocking: Inadequate blocking of non-specific binding sites can lead to high background.
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Solution: Implement a blocking step before incubation with the fluorescent probe. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
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-
Copper Catalyst Issues (for CuAAC): Residual copper catalyst can sometimes lead to artifacts. While primarily a concern for cell viability, it can also potentially influence background signals.
Problem 2: Weak or no specific signal in labeled samples.
Possible Causes and Solutions:
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Inefficient Incorporation of this compound: The target cells may not be efficiently incorporating AzDAl into their peptidoglycan or proteins.
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Solution: Optimize the concentration of AzDAl and the incubation time. Ensure the cells are in an active growth phase (exponential phase) for optimal labeling. For bacteria, the labeling efficiency can be species-dependent.
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Inefficient Click Reaction: The click chemistry reaction may not be proceeding efficiently.
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Solution: For CuAAC, ensure the copper (I) catalyst is freshly prepared and protected from oxidation. The use of a reducing agent like sodium ascorbate is crucial. For SPAAC, the reaction kinetics can be slower, so a longer incubation time may be necessary.
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Steric Hindrance: The azide group on the incorporated AzDAl may be sterically hindered, preventing the alkyne probe from accessing it.
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Solution: While less common for a small molecule like AzDAl, this can be a factor. Trying different alkyne probes with varying linker lengths might help.
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Cell Permeability Issues: The AzDAl or the alkyne probe may not be efficiently crossing the cell membrane/wall.
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Solution: For Gram-negative bacteria, the outer membrane can be a barrier. Permeabilization of the cells (if the experimental design allows) can improve probe access.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
A1: The optimal concentration can vary depending on the cell type and experimental goals. A good starting point for bacterial labeling is typically in the range of 1-10 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio without causing toxicity.
Q2: How should I store this compound?
A2: this compound hydrochloride is typically a white powder. It should be stored at 4°C in a dry environment. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I use this compound for labeling in live cells?
A3: Yes, this compound can be used for metabolic labeling in live cells. However, if you are using the copper-catalyzed click chemistry (CuAAC) for detection, be aware that copper (I) can be toxic to cells. For live-cell imaging applications, it is highly recommended to use copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).
Q4: My negative control (no AzDAl) shows some background after the click reaction with an alkyne-fluorophore. What could be the cause?
A4: This suggests that the alkyne-fluorophore is binding non-specifically to cellular components. This can be due to the hydrophobic nature of the dye or other interactions. To troubleshoot this, you can:
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Increase the stringency of your washing steps.
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Include a blocking step before adding the alkyne-fluorophore.
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Try a different, more hydrophilic fluorophore.
Q5: What is the difference between CuAAC and SPAAC for detecting incorporated this compound?
A5:
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CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used click reaction. It requires a copper (I) catalyst. While very effective, the copper catalyst can be toxic to living cells, making it more suitable for fixed samples.
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SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free version of the click reaction that uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts directly with the azide. It is bioorthogonal and ideal for live-cell imaging as it avoids the issue of copper toxicity.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling
| Cell Type | This compound Concentration (mM) | Incubation Time | Reference |
| Gram-positive bacteria (e.g., L. monocytogenes) | 1 - 10 | 4 hours | |
| Gram-negative bacteria (e.g., E. coli) | 1 - 10 | 1 generation |
Table 2: Comparison of Click Chemistry Reactions for Detection
| Feature | CuAAC | SPAAC |
| Catalyst | Copper (I) | None |
| Reaction Rate | Very Fast | Fast |
| Biocompatibility (Live Cells) | Lower (due to copper toxicity) | High |
| Alkyne Reagent | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
Experimental Protocols
Protocol 1: General Workflow for Bacterial Labeling with this compound and Detection via CuAAC
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Bacterial Culture: Grow bacteria to the mid-exponential phase in their appropriate culture medium.
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Metabolic Labeling: Add this compound to the culture medium to the desired final concentration (e.g., 1-10 mM).
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Incubation: Continue to incubate the bacteria for a specific period (e.g., one generation time) to allow for incorporation of the AzDAl into the peptidoglycan.
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Harvesting and Washing: Pellet the bacteria by centrifugation and wash them three times with PBS to remove unincorporated AzDAl.
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Fixation (Optional but Recommended for CuAAC): Fix the cells with 4% formaldehyde or another suitable fixative.
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Permeabilization (for intracellular targets): If necessary, permeabilize the cells with a detergent like Triton X-100.
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Click Reaction (CuAAC):
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Prepare a fresh click reaction cocktail containing:
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An alkyne-fluorophore probe.
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A copper (II) sulfate (CuSO₄) solution.
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A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst.
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A copper ligand (e.g., THPTA) to stabilize the Cu(I) and improve reaction efficiency.
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Incubate the cells with the click reaction cocktail in the dark.
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Washing: Wash the cells extensively with PBS containing a mild detergent to remove unreacted click reagents.
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Imaging/Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting flowchart for non-specific binding.
Caption: Pathway of this compound incorporation and detection.
References
- 1. This compound HCl, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.aip.org [pubs.aip.org]
Technical Support Center: Reducing Background Fluorescence
High background fluorescence can obscure specific signals, leading to misinterpreted results and unreliable data in immunolabeling experiments. This guide provides detailed troubleshooting strategies and protocols to help you identify and mitigate the common causes of background noise.
Troubleshooting Guide: Diagnosing and Resolving High Background
High background fluorescence generally stems from two primary sources: autofluorescence from the sample itself and non-specific binding of primary or secondary antibodies. Use the following decision tree to diagnose the likely cause and find the appropriate solution.
Caption: Troubleshooting flowchart for identifying the source of background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background in immunofluorescence?
High background fluorescence typically originates from two main sources:
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Autofluorescence : This is the natural fluorescence emitted by certain biological structures within the tissue or cells, such as collagen, elastin, lipofuscin, and NADH.[1][2][3][4] Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[1]
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Non-specific Staining : This occurs when antibodies bind to unintended targets. It can be caused by:
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Antibody Concentration : Primary or secondary antibody concentrations being too high.
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Insufficient Blocking : Inadequate blocking of non-specific binding sites.
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Inadequate Washing : Failure to remove all unbound antibodies.
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Secondary Antibody Cross-Reactivity : The secondary antibody may cross-react with endogenous proteins in the sample.
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Drying Out : Allowing the sample to dry out at any stage can cause non-specific antibody binding.
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Q2: How can I reduce autofluorescence in my sample?
To determine if you have an autofluorescence issue, you should first examine an unstained sample under the microscope. If fluorescence is present, consider the following protocols:
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Chemical Quenching : Certain reagents can quench autofluorescence. This is particularly useful for lipofuscin, a common source of autofluorescence in aging tissues.
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Sudan Black B : Effective at quenching lipofuscin. However, it can sometimes introduce its own background in red and far-red channels.
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Sodium Borohydride : Can reduce aldehyde-induced autofluorescence.
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Commercial Reagents : Products like TrueVIEW™ or TrueBlack® are designed to reduce autofluorescence from multiple sources, especially lipofuscin.
-
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Photobleaching : Exposing the sample to a light source can permanently destroy the fluorescent molecules causing the autofluorescence. This can be done using a simple LED desk lamp.
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Spectral Separation : Choose fluorophores that emit light in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.
Q3: What is the best blocking buffer to use?
The ideal blocking buffer minimizes non-specific antibody binding without interfering with specific signal. The choice depends on your sample and antibodies.
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Normal Serum : The most recommended blocking agent is normal serum from the same species that the secondary antibody was raised in. For example, if you use a goat anti-mouse secondary antibody, you should block with normal goat serum. This prevents the secondary antibody from binding to endogenous immunoglobulins in the tissue.
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Bovine Serum Albumin (BSA) : A commonly used and effective blocking agent. A concentration of 1-5% BSA in your wash buffer (like PBS) is typical. It is important to use high-purity, IgG-free BSA to avoid cross-reactivity.
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Non-Fat Dry Milk : Can be used as a blocking agent, but it is not recommended for experiments detecting phosphorylated proteins due to its high phosphoprotein content.
| Blocking Agent | Recommended Concentration | Best For | Notes |
| Normal Serum | 5-10% in PBS-T | Indirect Staining | Use serum from the secondary antibody host species. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | General Use | Use high-purity, IgG-free BSA to prevent background. |
| Non-Fat Dry Milk | 1-5% in PBS-T | General Use | Avoid for phospho-protein detection. |
Q4: How do I optimize my primary and secondary antibody concentrations?
Using an antibody concentration that is too high is a frequent cause of high background and non-specific staining. It is critical to perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.
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Method : Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500) while keeping the secondary antibody concentration constant. Then, using the optimal primary antibody dilution, perform a similar titration for your secondary antibody.
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Goal : The optimal concentration is the one that provides the brightest specific signal with the lowest background noise (highest signal-to-noise ratio).
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Incubation Time : Antibody incubation time and temperature are also critical variables. A common starting point is an overnight incubation at 4°C, which often yields a strong signal with low background. Shorter incubations at higher temperatures may require a higher antibody concentration.
Q5: Why are washing steps so important?
Thorough washing is essential to remove unbound and weakly bound antibodies, which are a major source of background signal.
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Buffer : A standard washing buffer is PBS. Adding a small amount of non-ionic detergent, such as 0.05% Tween 20 (PBS-T), can help reduce non-specific interactions.
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Procedure : Perform at least 3-4 washes of 5-10 minutes each after both the primary and secondary antibody incubation steps. Increasing the duration and number of washes can often resolve background issues.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining Workflow
This protocol provides a standard workflow for indirect immunofluorescence with steps designed to minimize background.
Caption: A typical workflow for indirect immunofluorescence staining.
Protocol 2: Quenching Aldehyde-Induced Autofluorescence
This protocol can be inserted after the fixation and initial washing steps if aldehyde-induced autofluorescence is suspected.
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Prepare Solution : Prepare a fresh solution of 0.1% sodium borohydride in PBS.
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Incubation : After fixation and washing, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
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Washing : Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
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Proceed : Continue with the permeabilization and blocking steps of your standard protocol.
References
Technical Support Center: 3-Azido-D-alanine (ADA) Labeling
Welcome to the technical support center for 3-Azido-D-alanine (ADA) labeling. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound (ADA) labeling?
A1: this compound (ADA) is a synthetic analog of the amino acid D-alanine. Bacteria incorporate ADA into their peptidoglycan (PG) cell wall during synthesis. The azide group on ADA is a bioorthogonal chemical handle. This means it is chemically unique within a biological system and can be specifically tagged with a complementary probe (e.g., a fluorescent alkyne) through a "click chemistry" reaction. This allows for the visualization and analysis of cell wall synthesis and dynamics.[1]
Q2: How does incubation time affect ADA labeling efficiency?
A2: Incubation time is a critical parameter that directly influences the extent of ADA incorporation and, consequently, the signal intensity. Generally, longer incubation times lead to more ADA being incorporated into the peptidoglycan, resulting in a stronger signal. However, excessively long incubation periods can lead to uniform labeling of the entire cell wall, which may obscure the visualization of new synthesis sites.[2] For dynamic studies, shorter "pulse" labeling times are often preferred.
Q3: What are the typical incubation times and concentrations for ADA labeling?
A3: The optimal incubation time and ADA concentration are highly dependent on the bacterial species, its growth rate, and the experimental goals. For in vitro labeling of bacteria like Listeria monocytogenes, concentrations can range from 0.5 mM to 10 mM.[1] Incubation times can vary from a short pulse of one generation to label nascent peptidoglycan, to several generations for more comprehensive labeling.[1][2] For some applications, even a 15-minute pulse can be sufficient to label newly synthesized proteins in E. coli.
Q4: Can long incubation times with ADA be toxic to the cells?
A4: While ADA is generally well-tolerated at typical working concentrations, prolonged exposure or high concentrations can potentially affect bacterial growth. It is crucial to perform viability assays to ensure that the chosen incubation time and concentration do not significantly impact cell health, which could otherwise confound experimental results. For example, in MSR-1 bacteria, increasing concentrations of a modified amino acid showed a delay in the growth curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient Incubation Time: ADA has not been incorporated in sufficient amounts. | Increase the incubation time. Consider the doubling time of your bacterial species to ensure the incubation period is adequate for detectable synthesis. |
| Low ADA Concentration: The concentration of ADA in the medium is too low for efficient uptake and incorporation. | Perform a dose-response experiment to determine the optimal ADA concentration for your bacterial strain. | |
| Inefficient Click Reaction: The subsequent click chemistry step to attach the fluorescent probe is not working correctly. | Ensure the freshness and correct concentration of all click chemistry reagents (e.g., copper catalyst, reducing agent, fluorescent alkyne). Follow a validated protocol for the click reaction. | |
| Competition with Natural D-alanine: High levels of natural D-alanine in the culture medium can outcompete ADA for incorporation. | If possible, use a defined medium with a known, limited concentration of D-alanine. In some cases, using a D-alanine auxotroph can enhance labeling. | |
| High Background Signal | Excess Unbound Probe: Residual fluorescent probe from the click chemistry step is not completely washed away. | Increase the number and stringency of wash steps after the click reaction. Use a suitable buffer for washing (e.g., PBS with a small amount of detergent like Tween-20). |
| Non-specific Binding of Probe: The fluorescent probe is non-specifically adhering to cells or the substrate. | Include a control sample that has not been incubated with ADA but is subjected to the click reaction to assess non-specific binding. Consider using a blocking agent if necessary. | |
| Uniform Cell Labeling (Loss of Spatial Information) | Excessively Long Incubation Time: The labeling period was too long, resulting in the labeling of the entire cell wall rather than just the sites of new synthesis. | For studying the sites of new peptidoglycan synthesis, use a shorter "pulse" incubation time, for instance, a fraction of the cell's doubling time. |
| Decreased Cell Viability or Altered Growth | ADA Cytotoxicity: The concentration of ADA or the incubation time is too high, leading to toxic effects. | Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the optimal, non-toxic concentration and incubation time of ADA for your specific cells. Monitor bacterial growth curves in the presence of different ADA concentrations. |
Quantitative Data Summary
The following table summarizes the impact of incubation time on different aspects of labeling and cell viability, based on findings from various studies.
| Parameter | Incubation Time | Observation | Bacterial Species/Cell Type | Reference |
| Labeling Efficiency | Short Pulse (one generation) | Signal colocalized with markers of nascent peptidoglycan. | Listeria monocytogenes | |
| Long Pulse (several generations) | Results in uniformly labeled cells. | E. coli, B. subtilis | ||
| 15 minutes | Sufficient for identifying newly synthesized proteins. | Escherichia coli | ||
| Cytotoxicity | 1, 2, and 7 days | Cytotoxicity of compounds generally increased between day 1 and day 2, with minimal further increase by day 7. | Primary Human Hepatocytes | |
| Growth Rate | 19 and 31 hours | Increased concentrations of a modified amino acid led to a delay in the growth curve and longer doubling times. | Magnetospirillum gryphiswaldense MSR-1 |
Experimental Protocols
Protocol 1: Optimizing ADA Incubation Time for Bacterial Labeling
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Bacterial Culture Preparation: Grow the bacterial species of interest to the mid-logarithmic phase in an appropriate culture medium.
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ADA Concentration Gradient: Prepare a series of cultures with varying concentrations of ADA (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a no-ADA control.
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Time-Course Experiment: For each ADA concentration, set up multiple parallel cultures. Incubate the cultures and harvest them at different time points (e.g., 0.25, 0.5, 1, 2, and 4 doubling times of the bacteria).
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Cell Harvesting and Fixation: After incubation, harvest the bacterial cells by centrifugation. Wash the cells with PBS to remove excess ADA. Fix the cells with an appropriate fixative (e.g., 2% formaldehyde) if required for the subsequent click chemistry protocol.
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Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent alkyne probe to the incorporated ADA.
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Washing: Thoroughly wash the cells to remove unbound fluorescent probe.
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Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry to determine the signal intensity.
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Viability Assessment: In parallel, perform a cell viability assay (e.g., plating for colony-forming units or a metabolic assay) for each concentration and time point to assess any cytotoxic effects.
Protocol 2: Pulse-Chase Experiment to Study Peptidoglycan Dynamics
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Pulse Labeling: Incubate the bacterial culture with an optimized concentration of ADA for a short period (the "pulse"), for example, 0.25 of the doubling time.
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Wash and Chase: Harvest the cells, wash them thoroughly with fresh medium to remove all traces of ADA. Resuspend the cells in fresh medium without ADA and continue the incubation (the "chase").
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Time-Point Collection: Collect samples at various time points during the chase period.
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Fixation and Click Chemistry: Fix the collected cells and perform the click chemistry reaction to visualize the ADA-labeled peptidoglycan.
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Imaging: Use fluorescence microscopy to observe the localization and potential segregation of the labeled peptidoglycan over time.
Visualizations
Caption: Workflow for this compound labeling in bacteria.
Caption: Troubleshooting logic for weak or no ADA labeling signal.
References
Technical Support Center: Utilizing 3-Azido-D-alanine (ADA) with Gram-negative Bacteria
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Azido-D-alanine (ADA) for the metabolic labeling of Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADA) and how does it work for labeling Gram-negative bacteria?
A1: this compound (ADA) is a synthetic analog of the natural amino acid D-alanine. Bacteria utilize D-alanine as a crucial component for building their peptidoglycan (PG) cell wall. Due to its structural similarity, ADA can be metabolically incorporated into the growing PG of many bacterial species[1][2]. The key feature of ADA is its azide (-N₃) group, which serves as a bioorthogonal handle. This azide group does not interfere with normal biological processes and can be specifically targeted in a secondary reaction, known as "click chemistry," to attach a fluorescent probe or other reporter molecules for visualization and analysis[1][3].
Q2: What are the primary challenges when using ADA with Gram-negative bacteria?
A2: The primary challenges stem from the unique cell envelope structure of Gram-negative bacteria. This envelope consists of an inner membrane, a thin peptidoglycan layer, and a protective outer membrane.
-
Outer Membrane Barrier: The outer membrane is a formidable barrier that can significantly limit the uptake of ADA into the periplasm where peptidoglycan synthesis occurs[4].
-
Lower Incorporation Efficiency: Compared to some Gram-positive bacteria, the efficiency of ADA incorporation into the peptidoglycan of Gram-negative species can be lower.
-
Toxicity: At higher concentrations or with prolonged exposure, ADA or the subsequent click chemistry reagents (especially copper catalysts) can be toxic to some bacterial strains.
-
Click Chemistry Efficiency: The efficiency of the click chemistry reaction to label the incorporated ADA can be variable and requires optimization.
Q3: Which Gram-negative bacteria have been successfully labeled using ADA?
A3: Several Gram-negative species have been successfully labeled using ADA and other D-alanine analogs. These include, but are not limited to:
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
Klebsiella pneumoniae
-
Salmonella enterica serovar Typhimurium
It's important to note that labeling efficiency can vary between different species and even strains.
Q4: What is the mechanism of ADA incorporation into the peptidoglycan of Gram-negative bacteria?
A4: ADA is incorporated into the peptidoglycan by the action of transpeptidases. Gram-negative bacteria possess two main types of transpeptidases that can utilize D-amino acid analogs:
-
L,D-Transpeptidases (Ldts): These enzymes are known to incorporate D-amino acids at the fourth position of the peptide stem of the peptidoglycan.
-
D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes can also incorporate D-amino acid analogs, particularly into the fifth position of the peptide stem.
The following diagram illustrates the general mechanism of ADA incorporation and subsequent labeling.
Troubleshooting Guides
Low or No Fluorescent Signal
This is one of the most common issues encountered. The following table provides potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Quantitative Recommendations (Starting Points) |
| Insufficient ADA Uptake | The outer membrane of Gram-negative bacteria is a significant barrier. Consider using an outer membrane permeabilizer. | - EDTA: Pre-incubate cells with 1-5 mM EDTA for 10-15 minutes before adding ADA. - Lactic Acid: Co-incubation with 5-10 mM lactic acid can increase outer membrane permeability. |
| Suboptimal ADA Concentration | The optimal concentration of ADA can vary significantly between species. Perform a concentration titration. | - Initial Range: Test concentrations from 0.1 mM to 5 mM. For E. coli, 0.5-2 mM is often a good starting point. |
| Inadequate Incubation Time | ADA incorporation is dependent on active peptidoglycan synthesis. Ensure cells are in the exponential growth phase and allow sufficient incubation time. | - Incubation Period: Start with a 1-2 hour incubation during the mid-logarithmic growth phase. For some species, longer incubations (e.g., overnight) might be necessary, but monitor for toxicity. |
| Inefficient Click Chemistry Reaction | The click chemistry reaction itself may be the limiting step. Optimize the reaction conditions. | - Copper(I) Catalyst (CuAAC): Use a final concentration of 0.1-1 mM CuSO₄ and 1-5 mM of a reducing agent like sodium ascorbate. A copper ligand like TBTA or THPTA (0.1-1 mM) can improve efficiency and reduce toxicity. - Copper-Free (SPAAC): Use a strained alkyne probe (e.g., DBCO, BCN) at a concentration of 10-50 µM. |
| Toxicity of ADA or Reagents | High concentrations of ADA or the copper catalyst in CuAAC can inhibit bacterial growth and, consequently, ADA incorporation. | - Toxicity Check: Monitor bacterial growth (e.g., by measuring OD₆₀₀) in the presence of different ADA concentrations. - Switch to SPAAC: If copper toxicity is suspected, switch to a copper-free click chemistry method. |
| Incorrect Growth Phase | ADA is incorporated during active cell wall synthesis, which is maximal during the exponential growth phase. | - Growth Curve: Determine the growth curve of your bacterial strain under your experimental conditions and perform labeling during the mid-log phase. |
High Background Fluorescence
High background can obscure the specific signal from labeled bacteria.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of the Fluorescent Probe | The fluorescent probe may be binding non-specifically to the bacterial surface or other components in the medium. |
| Autofluorescence | Some bacterial species or growth media exhibit natural fluorescence. |
| Residual Copper Catalyst | In CuAAC, residual copper can sometimes lead to background fluorescence. |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with this compound
This protocol provides a starting point for labeling E. coli. Optimization may be required for other Gram-negative species.
-
Bacterial Culture: Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
ADA Labeling: Add this compound to the culture to a final concentration of 1 mM.
-
Incubation: Continue to incubate the culture at 37°C with shaking for 1-2 hours.
-
Harvesting: Pellet the bacteria by centrifugation at 5,000 x g for 5 minutes.
-
Washing: Wash the bacterial pellet twice with 1 mL of phosphate-buffered saline (PBS).
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Fluorescent Labeling
This protocol is recommended for live-cell imaging due to its biocompatibility.
-
Resuspend Cells: Resuspend the ADA-labeled bacterial pellet in 1 mL of PBS.
-
Add Probe: Add a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) to a final concentration of 25 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove the unreacted probe.
-
Imaging: Resuspend the final pellet in PBS and proceed with fluorescence microscopy or flow cytometry.
The following diagram outlines the key steps in the experimental workflow.
Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC)
This method is highly efficient but the copper catalyst can be toxic. It is often used for fixed cells.
-
Fixation (Optional but recommended for CuAAC): After ADA labeling and washing, resuspend the cells in 1 mL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. Wash the fixed cells twice with PBS.
-
Prepare Click Reaction Mix: In a microfuge tube, prepare the following reaction mixture in this order:
-
ADA-labeled cells in 500 µL PBS
-
Alkyne-fluorophore (e.g., 5-FAM-Alkyne) to a final concentration of 10-50 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM
-
Copper(II) sulfate (CuSO₄) to a final concentration of 0.1 mM
-
Freshly prepared sodium ascorbate to a final concentration of 1 mM
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Pellet the cells and wash three times with PBS.
-
Imaging: Resuspend the final pellet for analysis.
The following diagram illustrates the logical relationship in troubleshooting low signal issues.
References
- 1. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Damage of the outer membrane of enteric gram-negative bacteria by lactoferrin and transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation and Permeabilization for Click Chemistry
Welcome to the Technical Support Center for optimizing fixation and permeabilization protocols for click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Successful click chemistry labeling relies on careful optimization of cell and tissue preparation. Fixation and permeabilization are critical steps that ensure the preservation of cellular morphology while allowing access of click chemistry reagents to their intracellular targets.[1] This guide addresses common problems encountered during these preliminary steps.
| Problem | Potential Cause | Recommended Solution |
| Low or No Click Signal | Inadequate permeabilization.[2] | Increase permeabilization time or use a stronger detergent (e.g., switch from saponin to Triton X-100).[1][2] |
| Over-fixation masking the target molecule.[2] | Reduce the concentration of the fixative (e.g., lower paraformaldehyde percentage) or decrease fixation time. | |
| Inefficient click reaction. | Ensure all click chemistry reagents, especially the copper catalyst and reducing agent, are fresh and prepared correctly. | |
| Catalyst Inactivity. | The active Cu(I) catalyst may have oxidized. Degas all solutions and maintain an inert atmosphere during the reaction. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present. | |
| High Background Fluorescence | Insufficient washing. | Increase the number and duration of washing steps after fixation and permeabilization. |
| Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with 3% BSA in PBS) before initiating the click reaction. | |
| Autofluorescence from aldehyde fixation. | Treat cells with a quenching agent like sodium borohydride after paraformaldehyde (PFA) fixation. Alternatively, use a fixative that does not induce autofluorescence, such as an alcohol-based fixative. | |
| Poor Cell Morphology | Harsh fixation or permeabilization conditions. | Use a lower concentration of PFA or a milder permeabilizing agent. For example, saponin is a milder alternative to Triton X-100. |
| Delay in fixation after harvesting. | Fix cells immediately after harvesting to prevent degradation by endogenous enzymes. | |
| Cells were not healthy before fixation. | Ensure optimal cell culture conditions and handle cells gently during harvesting. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of fixation and permeabilization in click chemistry?
A: Fixation is a critical step to preserve the cellular structure and prevent the degradation of cellular components by enzymes. Permeabilization follows fixation and creates pores in the cell membranes, which is essential for allowing click chemistry reagents, such as fluorescently-labeled alkynes or azides, to enter the cell and react with their target molecules.
Q2: Which fixative is better for click chemistry applications: paraformaldehyde (PFA) or methanol?
A: The choice of fixative depends on the specific experimental goals.
-
Paraformaldehyde (PFA) is a cross-linking fixative that preserves cellular structure by creating covalent bonds between molecules. It is generally recommended for preserving cell morphology. However, over-fixation with PFA can mask epitopes and potentially hinder the click reaction.
-
Methanol is a precipitating fixative that dehydrates the cell, causing proteins and nucleic acids to precipitate. A key advantage of methanol is that it also acts as a permeabilizing agent, eliminating the need for a separate permeabilization step. However, it may not preserve cellular architecture as well as PFA.
Q3: What are the optimal conditions for PFA fixation?
A: A common starting point is 4% PFA in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature. However, it is crucial to optimize the fixation time and PFA concentration for your specific cell type and target to avoid over-fixation, which can diminish the signal.
Q4: Which permeabilizing agent should I use?
A: The choice of permeabilizing agent depends on the location of your target molecule and the required degree of permeabilization.
-
Triton™ X-100 and Tween-20 are non-ionic detergents that permeabilize all cellular membranes, including the nuclear membrane. They are suitable for accessing both cytoplasmic and nuclear targets.
-
Saponin and digitonin are milder detergents that selectively permeabilize the plasma membrane based on its cholesterol content, while leaving the nuclear membrane largely intact. These are good choices for cytoplasmic targets when preservation of nuclear integrity is important.
Q5: Can I perform fixation and permeabilization simultaneously?
A: Yes, using alcohol-based organic solvents like cold methanol or ethanol will both fix and permeabilize the cells in a single step. This method works by dehydrating the cells, which causes proteins to denature and precipitate.
Experimental Protocols
Below are detailed starting protocols for fixation and permeabilization. Note: These are general guidelines and should be optimized for your specific cell type and experimental setup.
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is suitable for adherent cells and is a good starting point for most click chemistry applications requiring good morphological preservation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS (for blocking)
Procedure:
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the 0.25% Triton X-100 solution and incubate for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Add 3% BSA in PBS and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
Proceed with the click chemistry reaction.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is a quicker alternative that combines fixation and permeabilization. It is often used for suspension cells but can be adapted for adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
Procedure:
-
Wash: Gently wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Proceed with the click chemistry reaction.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting an appropriate fixation and permeabilization strategy for your click chemistry experiment.
Caption: Workflow for selecting fixation and permeabilization methods.
References
how to prevent degradation of 3-Azido-D-alanine in media
Welcome to the technical support center for 3-Azido-D-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a modified version of the amino acid D-alanine that contains a chemically reactive azide group (-N₃). It is primarily used as a chemical reporter for metabolic labeling studies.[1][2][3][4] Cells that incorporate this compound into their peptidoglycan or other molecules can be subsequently detected or modified through "click chemistry," a highly specific and efficient bioorthogonal reaction.[1]
Q2: How should I store this compound?
A2: Proper storage is crucial to prevent degradation. Recommendations vary slightly by manufacturer, but general guidelines are summarized in the table below. It is important to store the compound in a dry, sealed container to protect it from moisture.
Q3: Can I prepare a stock solution of this compound?
A3: Yes, you can prepare stock solutions. For short-term storage (up to one month), a stock solution can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the primary cause of this compound degradation in cell culture media?
A4: The azide group of this compound is susceptible to reduction, which converts it into an amino group (-NH₂). This is the most common degradation pathway in a biological context. The primary culprits for this reduction in cell culture media are thiol-containing molecules such as L-cysteine and glutathione.
Q5: Will this compound degrade in my specific cell culture medium?
A5: The stability of this compound will depend on the composition of your medium. Media that are rich in reducing agents, particularly L-cysteine and L-glutathione, are more likely to cause degradation. It is advisable to check the formulation of your medium. If it contains high concentrations of these components, you may need to take preventative measures or choose an alternative medium.
Troubleshooting Guides
Problem 1: Low or no labeling with this compound.
This is a common issue that can arise from several factors, including the degradation of the compound. Follow these steps to troubleshoot the problem.
Potential Cause & Solution Workflow
Caption: A flowchart for troubleshooting low or no signal in this compound labeling experiments.
Problem 2: High background signal in my experiment.
High background can mask the specific signal from your labeled molecules. This often points to issues with the click chemistry detection step or non-specific binding.
Potential Cause & Solution
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the detection reagent | Increase the number and duration of wash steps after the click chemistry reaction to thoroughly remove any unbound fluorescent probe or biotin. |
| Reaction of click chemistry reagents with cellular components | If using copper-catalyzed click chemistry (CuAAC), ensure the use of a copper-chelating ligand to prevent non-specific copper interactions. For copper-free click chemistry, some cyclooctyne reagents can react with free thiols. Consider using a different probe or blocking free thiols prior to the click reaction. |
| Precipitation of the detection reagent | Ensure that the detection reagent is fully dissolved in a compatible solvent before adding it to the reaction mixture. Centrifuge the reagent solution before use to pellet any aggregates. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | 2-8°C or -20°C | Up to 12 months or longer | Store in a desiccator to keep dry. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Common Media Components and their Potential Impact on this compound Stability
| Component | Potential Impact | Recommendation |
| L-Cysteine | High: Can directly reduce the azide group. | Use cysteine-free media for labeling or perform a media exchange to a cysteine-free buffer before adding this compound. |
| L-Glutathione | High: A potent reducing agent that can degrade the azide group. | Avoid media containing glutathione during labeling. |
| Vitamins | Low to Moderate: Some vitamins are sensitive to light and can generate reactive oxygen species, which may indirectly affect stability. | Protect media from light during storage and incubation. |
| Serum | Variable: Serum contains a complex mixture of proteins and small molecules. While it can contain some reducing equivalents, it may also have a stabilizing effect for some compounds. | If encountering issues, consider comparing serum-free and serum-containing media in a pilot experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in your cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
0.22 µm syringe filters
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of this compound in your medium.
-
Immediately analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Incubate your sample:
-
Prepare a solution of this compound in your medium at the concentration you use in your experiments.
-
Incubate this solution under your normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Collect and analyze time points:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Analyze the filtered sample by HPLC.
-
-
Quantify degradation:
-
Using the standard curve, determine the concentration of this compound remaining at each time point.
-
Plot the concentration versus time to determine the stability of the compound in your medium.
-
Workflow for Stability Assessment
Caption: A workflow diagram for quantifying the stability of this compound in media using HPLC.
Protocol 2: Minimizing Degradation During Labeling Experiments
If you suspect that this compound is degrading in your medium, this protocol provides a strategy to minimize its loss.
Procedure:
-
Culture cells to the desired density in your standard growth medium.
-
Prepare the labeling medium: Use a basal medium that does not contain L-cysteine or L-glutathione (e.g., DMEM without cysteine and glutathione). Supplement this medium with other necessary components like serum (if required), but omit the reducing agents.
-
Media exchange:
-
Gently aspirate the growth medium from your cells.
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to your cells.
-
-
Add this compound: Add your desired concentration of this compound to the labeling medium.
-
Incubate for the desired labeling period.
-
Proceed with your downstream detection protocol (e.g., cell lysis, fixation, and click chemistry).
Signaling Pathway and Degradation Logic
Caption: A diagram illustrating the desired metabolic incorporation versus the degradation pathway of this compound in the presence of reducing agents.
References
Validation & Comparative
A Comparative Guide to 3-Azido-D-alanine and Fluorescent D-amino Acids for Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals, the visualization of bacterial cell wall synthesis is crucial for understanding bacterial growth, division, and the mechanisms of antibiotics. This guide provides an objective comparison between two powerful classes of molecular probes used for this purpose: the bioorthogonal chemical reporter 3-Azido-D-alanine and directly-labeled Fluorescent D-amino Acids (FDAAs).
Both this compound and FDAAs are analogs of D-alanine, a key component of the peptidoglycan (PG) stem peptide in bacterial cell walls. This mimicry allows them to be incorporated into the PG during its synthesis, providing a powerful tool for fluorescently labeling the sites of active cell wall construction. The choice between these two types of probes depends on the specific experimental requirements, including the desired workflow, the bacterial species under investigation, and the imaging modality.
At a Glance: this compound vs. Fluorescent D-amino Acids
| Feature | This compound | Fluorescent D-amino Acids (FDAAs) |
| Labeling Workflow | Two-step: 1. Incorporation of this compound. 2. "Click" reaction with a fluorescent alkyne probe. | One-step: Direct incorporation of the fluorescently labeled D-amino acid. |
| Flexibility | High: A wide variety of fluorescent probes with different spectral properties can be "clicked" onto the azide tag. | Moderate: A growing palette of FDAAs with different colors is available, but the fluorophore is fixed to the D-amino acid. |
| Potential for Cytotoxicity | Can be a concern with copper-catalyzed click chemistry, though copper-free alternatives exist.[1] | Generally low, as they are designed for biocompatibility.[2] |
| Signal Amplification | Potential for signal amplification through the use of multivalent click probes. | Signal is directly proportional to the number of incorporated FDAAs. |
| Permeability in Gram-negative bacteria | The small size of this compound generally allows for good permeability across the outer membrane. | Permeability can be a limiting factor for larger FDAAs. |
Quantitative Data Comparison
The following tables summarize key performance metrics for both this compound and a selection of commonly used FDAAs. It is important to note that a direct, side-by-side comparison in a single study is often unavailable. The data presented here is a synthesis of information from multiple sources and should be interpreted with consideration for the different experimental conditions under which they were obtained.
Table 1: Labeling Efficiency (Signal-to-Background Ratio)
The signal-to-background (S/B) ratio is a measure of the intensity of the fluorescent signal from the labeled bacteria compared to the background fluorescence. A higher S/B ratio indicates a clearer and more easily detectable signal.
| Probe | Bacterial Species | Signal-to-Background (S/B) Ratio | Reference |
| This compound (clicked with Alexa Fluor 488) | Listeria monocytogenes | Strong labeling observed | [3] |
| HADA (blue) | E. coli | >4 | [2] |
| YADA (yellow) | E. coli | >4 | [2] |
| BADA (green) | E. coli | 2-4 | |
| sBADA (green) | E. coli | 2-4 | |
| TADA (red) | E. coli | <2 |
Note: The labeling efficiency of this compound is dependent on both the incorporation of the azido-amino acid and the efficiency of the subsequent click reaction. The S/B for FDAAs can be influenced by the permeability of the bacterial outer membrane in Gram-negative species.
Table 2: Photostability
Photostability refers to the ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.
| Fluorophore/Probe | Key Characteristics |
| Alexa Fluor Dyes (commonly used for click chemistry) | Generally exhibit high photostability. |
| Coumarin (in HADA) | Moderate photostability. |
| BODIPY (in BADA) | Good photostability. |
| TAMRA (in TADA) | Good photostability. |
Note: Direct quantitative comparisons of photostability in the context of bacterial cell wall labeling are limited. The choice of fluorophore for the click reaction with this compound will largely determine the photostability of the final labeled sample.
Table 3: Cytotoxicity
| Probe/Method | Potential for Cytotoxicity | Mitigation Strategies |
| This compound | The amino acid itself generally shows low toxicity. | N/A |
| Copper-Catalyzed Click Chemistry (CuAAC) | Copper ions can be toxic to cells. | Use of copper-chelating ligands, minimizing copper concentration and reaction time. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Generally considered biocompatible and non-toxic. | N/A |
| Fluorescent D-amino Acids (FDAAs) | Generally low cytotoxicity and well-tolerated by bacteria. | Use at recommended concentrations. |
Experimental Protocols
Protocol 1: Labeling of Bacterial Peptidoglycan using this compound and Click Chemistry
This protocol describes a general procedure for labeling bacterial cell walls using this compound followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled alkyne.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescently labeled alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
To a bacterial culture in logarithmic growth phase, add this compound to a final concentration of 1-5 mM.
-
Incubate the culture for a desired period (e.g., one to two generations) under normal growth conditions to allow for incorporation of the azido-amino acid into the peptidoglycan.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove unincorporated this compound.
-
Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-20 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 10 mM fluorescent alkyne probe
-
1 µL of 50 mM CuSO4
-
1 µL of 50 mM THPTA
-
96 µL of PBS containing the fixed bacterial cells
-
-
Initiate the reaction by adding 1 µL of freshly prepared 1 M sodium ascorbate.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
Resuspend the final cell pellet in a suitable volume of PBS.
-
Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Labeling of Bacterial Peptidoglycan using Fluorescent D-amino Acids (FDAAs)
This protocol provides a general method for labeling bacterial cell walls using a directly fluorescent D-amino acid.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorescent D-amino acid (FDAA) (e.g., HADA, NADA, or TADA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol, chilled)
-
Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Direct Labeling:
-
To a bacterial culture in logarithmic growth phase, add the FDAA to a final concentration of 100-500 µM.
-
Incubate the culture for the desired duration (from a few minutes for pulse-labeling to several generations for uniform labeling) under normal growth conditions.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove unincorporated FDAA.
-
(Optional) Fix the cells by resuspending the pellet in a fixative solution (e.g., cold 70% ethanol) and incubating for 15 minutes.
-
If fixed, wash the cells twice with PBS.
-
-
Imaging:
-
Resuspend the final cell pellet in a suitable volume of PBS.
-
Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the specific FDAA.
-
Visualizing the Workflows
The following diagrams illustrate the key steps in the labeling processes for this compound and Fluorescent D-amino Acids.
Caption: Workflow for labeling bacteria with this compound and click chemistry.
Caption: Workflow for labeling bacteria with Fluorescent D-amino Acids (FDAAs).
Conclusion
Both this compound and Fluorescent D-amino Acids are invaluable tools for studying bacterial cell wall dynamics. The choice between them is a trade-off between the flexibility of the two-step click chemistry approach and the simplicity and generally lower cytotoxicity of the one-step FDAA labeling method. For experiments requiring a wide range of fluorophores or potential signal amplification, this compound is an excellent choice, provided that potential copper toxicity is addressed. For rapid, straightforward labeling with minimal perturbation to the cells, FDAAs offer a robust and ever-expanding toolkit. Researchers should carefully consider the specific needs of their experiments to select the most appropriate probe for their studies.
References
A Head-to-Head Comparison of 3-Azido-D-alanine and Ethynyl-D-alanine for Metabolic Labeling of Bacterial Peptidoglycan
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of bioorthogonal D-amino acid analogs for studying bacterial cell wall synthesis.
In the field of bacterial research and antibiotic development, the ability to visualize and track the synthesis of peptidoglycan (PG), an essential component of the bacterial cell wall, is of paramount importance. Metabolic labeling using unnatural D-alanine analogs, which are incorporated into the PG backbone, coupled with bioorthogonal "click chemistry," has emerged as a powerful tool for this purpose. This guide provides a detailed comparison of two commonly used D-alanine analogs: 3-Azido-D-alanine (AzDA) and Ethynyl-D-alanine (EDA).
Introduction to Metabolic Labeling of Peptidoglycan
Peptidoglycan is a polymer unique to bacterial cell walls, composed of glycan strands cross-linked by short peptides.[1] A key component of these peptides is the D-amino acid D-alanine. Bacteria possess enzymes, such as Mur ligases and transpeptidases, that incorporate D-alanine into the growing PG structure.[2][3] This metabolic pathway can be exploited by introducing synthetic D-alanine analogs containing bioorthogonal functional groups—an azide in AzDA or an alkyne in EDA.[2][4] These functional groups are chemically inert within the biological system but can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore, through a click chemistry reaction. This allows for the visualization and analysis of newly synthesized PG.
Performance Comparison: this compound vs. Ethynyl-D-alanine
Key Performance Metrics
| Feature | This compound (AzDA) | Ethynyl-D-alanine (EDA) | Key Considerations & References |
| Bioorthogonal Handle | Azide (-N₃) | Terminal Alkyne (-C≡CH) | Both are small, bio-inert functional groups that do not significantly perturb the native molecule's function. |
| Incorporation Efficiency | Generally considered efficient. The efficiency can be influenced by the bacterial species and the position of the azide group if used in a dipeptide analog. For instance, N-terminally labeled azido-D-alanyl-D-alanine (ADA-DA) shows significantly higher signal than the C-terminally labeled version in B. subtilis. | Also demonstrates efficient incorporation. Labeling with EDA can be comparable to its N-terminally labeled dipeptide version (EDA-DA). The smaller size of the alkyne may offer better substrate recognition by bacterial enzymes in some cases. | |
| Detection Chemistry | Primarily detected via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized probe or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained cyclooctyne probe (e.g., DBCO, BCN). | Primarily detected via CuAAC with an azide-functionalized probe. | |
| Cell Viability/Toxicity | Studies have shown that concentrations of AzDA typically used for labeling do not inhibit the growth of bacteria like Listeria monocytogenes. However, some studies on mammalian cells have suggested that azidoalanine may have weak genotoxic effects. | Concentrations of EDA used for labeling have been shown to not inhibit bacterial growth. Less information is available on its potential long-term effects on mammalian cells compared to azide-containing compounds. | |
| Signal-to-Noise Ratio | Can provide high signal-to-noise ratios, particularly with SPAAC in live-cell imaging, as it avoids the use of a cytotoxic copper catalyst. | Can also yield high signal-to-noise ratios. The choice of the click chemistry reaction (CuAAC) and the specific fluorescent probe are critical factors. |
Experimental Considerations and Methodologies
The choice between AzDA and EDA will depend on the specific experimental goals, the bacterial species under investigation, and the available detection reagents.
Signaling Pathway: Peptidoglycan Synthesis and Incorporation of D-alanine Analogs
The metabolic incorporation of AzDA and EDA into the bacterial cell wall follows the canonical peptidoglycan synthesis pathway.
Experimental Workflow: Metabolic Labeling and Detection
The general workflow for labeling bacterial peptidoglycan with AzDA or EDA is a two-step process involving metabolic incorporation followed by click chemistry detection.
References
- 1. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptidoglycan Probing: The Specificity of 3-Azido-D-alanine
For researchers in microbiology, infectious disease, and drug development, the ability to visualize and track bacterial cell wall synthesis is paramount. This guide provides a comprehensive comparison of 3-Azido-D-alanine (ADA), a prominent bioorthogonal probe for peptidoglycan (PG), with its key alternatives. We delve into the specificity, performance, and experimental considerations of these tools, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan, is a critical target for antibiotics. Understanding its synthesis and dynamics is crucial for developing new antimicrobial strategies. Metabolic labeling with unnatural D-amino acid analogs that are incorporated into the PG has emerged as a powerful technique for this purpose. Among these, this compound (ADA) has gained popularity due to its small size and the bioorthogonal reactivity of the azide group, which allows for subsequent visualization via "click chemistry."
This guide will compare ADA with other commonly used PG probes, focusing on their mechanisms of incorporation, specificity, and potential limitations.
Mechanism of Incorporation: A Tale of Two Pathways
The specificity of D-amino acid-based probes is intrinsically linked to their route of incorporation into the peptidoglycan structure. There are two primary pathways exploited by these molecular reporters:
-
Periplasmic/Extracellular Incorporation: Single D-amino acid analogs, such as this compound (ADA), ethynyl-D-alanine (EDA), and fluorescent D-amino acids (FDAAs), are primarily incorporated into the peptidoglycan by L,D- and D,D-transpeptidases in the periplasm. These enzymes are responsible for cross-linking the peptide stems of the glycan chains, and they exhibit a degree of promiscuity that allows them to utilize unnatural D-amino acid substrates.
-
Cytoplasmic Incorporation: Dipeptide probes, such as azido-D-alanyl-D-alanine (ADA-DA) and ethynyl-D-alanyl-D-alanine (EDA-DA), are typically incorporated through the cytoplasmic steps of peptidoglycan synthesis. They are utilized by the MurF ligase, which adds the terminal D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide precursor. This pathway is considered a more direct reporter of de novo peptidoglycan synthesis.
The choice between a single amino acid and a dipeptide probe can, therefore, depend on the specific biological question being addressed. For instance, in bacteria with active L,D-transpeptidases, dipeptide probes may offer a clearer picture of lipid II-dependent synthesis.[1]
Figure 1: Incorporation pathways of peptidoglycan probes.
Performance Comparison of Peptidoglycan Probes
The ideal peptidoglycan probe should exhibit high labeling efficiency, minimal toxicity, and excellent specificity with a high signal-to-noise ratio. The following tables summarize the available data comparing ADA with its alternatives.
| Probe | Chemical Structure | Labeling Principle | Reported Labeling Efficiency |
| This compound (ADA) | N₃-CH₂-CH(NH₂)-COOH | Bioorthogonal (Azide) | Generally efficient in a wide range of bacteria.[2] |
| Ethynyl-D-alanine (EDA) | HC≡C-CH₂-CH(NH₂)-COOH | Bioorthogonal (Alkyne) | Efficiently labels diverse bacteria; may have higher background than ADA in some cases.[3] |
| Fluorescent D-Amino Acids (FDAAs) | Fluorophore-D-amino acid conjugate | Direct Fluorescence | Variable; dependent on the fluorophore and bacterial species. HADA is robustly incorporated in many species.[4] |
| Azido-D-alanyl-D-alanine (ADA-DA) | N₃-CH₂-CH(NH₂)-CO-NH-CH(CH₃)-COOH | Bioorthogonal (Azide) | Signal from N-terminally tagged dipeptides (like ADA-DA) is often higher than C-terminally tagged versions.[1] |
Table 1: General characteristics and labeling efficiency of common peptidoglycan probes.
| Probe | Reported Toxicity | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Disadvantages |
| This compound (ADA) | Generally low at working concentrations. | High, due to the bioorthogonal nature of the click reaction. | Small size, high specificity, versatile for various detection methods (fluorescence, mass spectrometry). | Requires a two-step labeling and detection process. |
| Ethynyl-D-alanine (EDA) | Generally low at working concentrations. | Generally high, but can be affected by non-specific binding of the alkyne group. | Small size, versatile detection. | Two-step process; potential for higher background than azides. |
| Fluorescent D-Amino Acids (FDAAs) | Generally non-toxic, allowing for live-cell imaging. | Variable; HADA shows SNR of ~6.3 in E. coli and ~2.7 in B. subtilis. | Single-step visualization, suitable for live-cell imaging. | Larger size can affect permeability, especially in Gram-negative bacteria; photostability can be a concern. |
| Azido-D-alanyl-D-alanine (ADA-DA) | Low toxicity reported. | High, similar to ADA. | Reports on cytoplasmic PG synthesis, potentially more specific for de novo synthesis. | Larger than single amino acid probes, which may affect uptake. |
Table 2: Performance metrics and considerations for peptidoglycan probes.
Specificity of this compound
A critical aspect of any molecular probe is its specificity for the intended target. For ADA, this means exclusive incorporation into peptidoglycan without off-target labeling of other cellular components like proteins or other cell wall polymers.
Experimental evidence strongly supports the high specificity of azido-D-alanine for peptidoglycan. In a study using Listeria monocytogenes, lysates from cells treated with azido-D-alanine (azDala) were reacted with an alkyne-biotin probe and analyzed by immunoblotting. The results showed no detectable azide-labeled proteins. Furthermore, when lipoteichoic acid (LTA), another major component of the Gram-positive cell wall, was enriched from azDala-treated cells and probed, no azide-labeled LTA was detected. These findings suggest that the metabolic pathways for protein synthesis and LTA modification do not significantly utilize ADA.
The primary mechanism of ADA incorporation via transpeptidases that act on D-amino acids further contributes to its specificity, as D-amino acids are rare in other cellular macromolecules.
Figure 2: Specificity of this compound incorporation.
Experimental Protocols
Below are detailed protocols for the metabolic labeling of bacteria with this compound and subsequent detection using copper-catalyzed or strain-promoted click chemistry.
Protocol 1: Metabolic Labeling of Bacteria with this compound
-
Bacterial Culture: Grow the bacterial species of interest to the desired growth phase (e.g., mid-exponential phase) in an appropriate liquid culture medium.
-
Probe Addition: Add this compound to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.
-
Incubation: Continue to incubate the culture under normal growth conditions for a duration equivalent to a fraction of the bacterial doubling time for pulse-labeling, or for one to several generations for continuous labeling.
-
Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet two to three times with phosphate-buffered saline (PBS) to remove unincorporated ADA.
-
Fixation (Optional): Cells can be fixed with 2-4% paraformaldehyde or 70% ethanol for 15-30 minutes at room temperature, followed by washing with PBS. Fixation is often required for the copper-catalyzed click reaction. For strain-promoted click chemistry, live-cell labeling is possible.
Protocol 2: Detection of ADA-labeled Peptidoglycan
Option A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but the copper catalyst can be toxic to living cells, thus it is typically performed on fixed cells.
-
Prepare Click Reaction Cocktail: For a 100 µL reaction, mix the following components in order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 2-10 µM.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM (from a 100 mM stock in water).
-
Copper(II) sulfate (CuSO₄) to a final concentration of 200 µM (from a 20 mM stock in water).
-
Sodium ascorbate to a final concentration of 3 mM (freshly prepared 300 mM stock in water).
-
-
Labeling Reaction: Resuspend the ADA-labeled and washed bacterial pellet in the click reaction cocktail.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells twice with PBS containing 0.5% Bovine Serum Albumin (BSA). Resuspend the final pellet in PBS and proceed with imaging by fluorescence microscopy.
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is bioorthogonal and can be used for live-cell imaging.
-
Prepare Labeling Solution: Prepare a solution of a cyclooctyne-containing fluorophore (e.g., DBCO-fluorophore or BCN-fluorophore) in PBS or growth media at a final concentration of 10-50 µM.
-
Labeling Reaction: Resuspend the live, ADA-labeled and washed bacterial pellet in the labeling solution.
-
Incubation: Incubate for 30-60 minutes at the optimal growth temperature for the bacteria, protected from light.
-
Washing and Imaging: Wash the cells two to three times with PBS or growth medium to remove the excess fluorescent probe. Resuspend the cells and proceed with live-cell imaging.
Figure 3: Experimental workflow for ADA labeling and detection.
Conclusion
This compound is a highly specific and versatile probe for studying bacterial peptidoglycan. Its small size allows for efficient incorporation into the cell wall of a broad range of bacterial species with minimal perturbation. The bioorthogonal nature of the azide group enables a two-step detection process with high signal-to-noise ratio, making it an excellent tool for a variety of applications, from fluorescence microscopy to mass spectrometry-based proteomics.
While alternatives like fluorescent D-amino acids offer the advantage of direct, single-step visualization, particularly for live-cell imaging, they may suffer from lower permeability in Gram-negative bacteria and potential photostability issues. Dipeptide probes provide a more direct readout of cytoplasmic peptidoglycan synthesis. The choice of probe will ultimately depend on the specific experimental goals, the bacterial species under investigation, and the available detection modalities. For researchers seeking a robust, specific, and versatile tool for interrogating the bacterial cell wall, this compound represents a premier choice.
References
- 1. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of 3-Azido-D-alanine Labeled Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of bacterial peptidoglycan (PG) labeled with the bioorthogonal amino acid 3-Azido-D-alanine (D-AlaAz). The incorporation of D-AlaAz into the PG structure allows for the subsequent attachment of reporter tags via click chemistry, enabling sensitive detection and analysis by mass spectrometry. This approach, along with its alternatives, offers powerful tools for studying bacterial cell wall biosynthesis, remodeling, and the effects of antibiotics.
Introduction to Peptidoglycan Labeling
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its biosynthesis is a primary target for many antibiotics. Studying the dynamics of PG synthesis and modification is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. Metabolic labeling with unnatural D-amino acid analogs, such as D-AlaAz, has emerged as a key technique for probing these processes. These analogs are incorporated into the PG stem peptide by the cell's own enzymatic machinery. The azide group of D-AlaAz serves as a chemical handle for the covalent attachment of various probes, including those amenable to mass spectrometry analysis, through highly specific and efficient bioorthogonal "click chemistry" reactions.
Performance Comparison of Peptidoglycan Labeling Strategies
The choice of labeling strategy depends on the specific research question, the bacterial species under investigation, and the available instrumentation. Below is a comparison of D-AlaAz with other common methods for peptidoglycan analysis using mass spectrometry.
| Feature | This compound (D-AlaAz) | Alkyne-D-alanine (alkDala) | Fluorescent D-Amino Acids (FDAAs) | Stable Isotope Labeling (e.g., SILAC) |
| Principle | Metabolic incorporation of an azide-containing D-alanine analog, followed by click chemistry with an alkyne-tagged reporter for MS analysis. | Metabolic incorporation of an alkyne-containing D-alanine analog, followed by click chemistry with an azide-tagged reporter for MS analysis. | Metabolic incorporation of a D-amino acid directly conjugated to a fluorophore. Analysis can be by fluorescence or MS. | Metabolic incorporation of amino acids containing stable heavy isotopes (e.g., ¹³C, ¹⁵N). |
| Labeling Efficiency (%) | High (e.g., in E. coli, approximately 15% of the total muropeptide population and 50% of the tetrapeptide pool can be labeled)[1]. | High, comparable to D-AlaAz. | Variable, can be lower than bioorthogonal methods and dependent on the fluorophore's structure and cell permeability[2]. | Can approach 100% incorporation after several cell doublings[3][4]. |
| MS Sensitivity | High, especially with enrichment of tagged peptides. | High, similar to D-AlaAz. | Generally lower for MS detection compared to bioorthogonal methods unless enriched. Primarily used for fluorescence imaging. | High, allows for direct ratiometric quantification. |
| Multiplexing Capability | Possible with isobaric tags attached via click chemistry. | Possible with isobaric tags attached via click chemistry. | Limited for MS-based multiplexing. | High (typically 2-3 plex per experiment, can be extended). |
| In vivo Compatibility | Generally well-tolerated and does not typically inhibit bacterial growth at working concentrations[1]. | Generally well-tolerated, similar to D-AlaAz. | Generally non-toxic, allowing for live-cell imaging. | Excellent, as it uses naturally occurring isotopes. |
| Workflow Complexity | Multi-step: Labeling, lysis, PG isolation, digestion, click chemistry, and MS analysis. | Multi-step, similar to D-AlaAz. | Simpler for imaging (label and visualize), but for MS, requires similar PG isolation and digestion steps. | Can be simpler as it may not require click chemistry, but requires specialized media and extended culture times for full incorporation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Peptidoglycan with this compound (D-AlaAz) and LC-MS/MS Analysis
This protocol outlines the general steps for labeling bacterial peptidoglycan with D-AlaAz, followed by its isolation, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Bacterial Culture and Labeling:
-
Grow the bacterial species of interest in an appropriate culture medium to the desired optical density (e.g., mid-exponential phase).
-
Add D-AlaAz to the culture medium at a final concentration of 0.5–10 mM from a stock solution.
-
Continue to incubate the culture for a period equivalent to one or more generations to allow for the incorporation of D-AlaAz into the newly synthesized peptidoglycan.
2. Peptidoglycan Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS) and add drop-wise to boiling SDS solution (e.g., 4% w/v) to lyse the cells and denature proteins.
-
Boil the sample for 30 minutes.
-
Pellet the insoluble peptidoglycan by ultracentrifugation.
-
Wash the pellet extensively with water to remove SDS.
3. Enzymatic Digestion:
-
Resuspend the purified peptidoglycan in a digestion buffer (e.g., 100 mM ammonium acetate, pH 5.5).
-
Add a muramidase, such as mutanolysin or lysozyme, to digest the glycan backbone of the peptidoglycan into muropeptides.
-
Incubate the mixture overnight at 37°C.
4. Click Chemistry Reaction:
-
To the digested muropeptide solution, add an alkyne-containing reporter tag (e.g., an alkyne-biotin for enrichment or an alkyne-isobaric tag for multiplexed quantification).
-
Add the click chemistry reaction cocktail, typically containing a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA or BTTAA).
-
Incubate for 1-2 hours at room temperature.
5. Sample Cleanup and LC-MS/MS Analysis:
-
Desalt the sample using a C18 spin column or similar solid-phase extraction method.
-
Analyze the sample by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable gradient of acetonitrile in water with 0.1% formic acid to separate the muropeptides.
-
Acquire data in a data-dependent acquisition mode to obtain MS/MS spectra of the labeled muropeptides for structural identification.
Protocol 2: Comparative Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol is adapted for bacteria that can be grown in defined media where natural amino acids can be replaced with their heavy isotope counterparts.
1. Bacterial Culture and Labeling:
-
Culture the bacteria in a defined minimal medium.
-
For the "heavy" labeled culture, replace one or more essential amino acids (e.g., lysine and arginine for tryptic digests) with their stable isotope-labeled versions (e.g., ¹³C₆-¹⁵N₂-Lysine and ¹³C₆-¹⁵N₄-Arginine).
-
Grow the cells for several generations to ensure complete incorporation of the heavy amino acids into the proteome, including the peptidoglycan synthesis machinery and peptide side chains where applicable.
-
The "light" culture is grown in parallel with the normal, unlabeled amino acids.
2. Sample Preparation and Analysis:
-
Mix equal numbers of cells from the "heavy" and "light" cultures.
-
Isolate and digest the peptidoglycan as described in Protocol 1 (steps 2 and 3).
-
Analyze the resulting muropeptides by LC-MS/MS.
-
In the mass spectra, muropeptides from the "heavy" and "light" cultures will appear as pairs of peaks with a characteristic mass difference, allowing for their relative quantification.
Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of peptidoglycan, highlighting the incorporation of D-alanine, which is where D-AlaAz is metabolically introduced.
Caption: Peptidoglycan biosynthesis pathway and D-AlaAz incorporation.
Experimental Workflow for D-AlaAz Labeling and MS Analysis
This diagram outlines the logical flow of the experimental procedure for analyzing D-AlaAz labeled peptidoglycan.
Caption: Experimental workflow for D-AlaAz labeling and analysis.
Conclusion
The use of this compound for metabolic labeling of peptidoglycan, followed by mass spectrometry analysis, is a robust and sensitive method for investigating bacterial cell wall biology. While it involves a multi-step workflow, the high efficiency of labeling and the versatility of click chemistry allow for a wide range of applications, from detailed structural analysis to quantitative studies of peptidoglycan dynamics. Alternative methods such as labeling with alkyne-D-alanine, fluorescent D-amino acids, or stable isotopes each have their own advantages and are suited to different experimental goals. For researchers aiming for high-sensitivity detection and the flexibility to attach various reporter groups, the D-AlaAz-based bioorthogonal approach remains a powerful tool in the arsenal for combating bacterial pathogens.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to D-Amino Acid Probes for Bacterial Labeling
For Researchers, Scientists, and Drug Development Professionals
The study of bacterial cell wall biosynthesis is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. D-amino acid probes have emerged as powerful tools for in situ labeling of peptidoglycan (PG), the essential component of the bacterial cell wall. These probes are metabolically incorporated into the PG, offering a specific and dynamic view of cell wall synthesis and remodeling. This guide provides a comparative analysis of various D-amino acid probes, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms to aid researchers in selecting the optimal probe for their specific needs.
Overview of D-Amino Acid Probes
D-amino acid-based probes are primarily categorized into two main types based on their incorporation pathway:
-
Fluorescent D-Amino Acids (FDAAs): These are single-component probes where a fluorophore is directly attached to a D-amino acid. They are incorporated into the PG by transpeptidases (both D,D- and L,D-transpeptidases), which are responsible for cross-linking the peptide stems. This mechanism allows for the labeling of sites of both new PG synthesis and remodeling.[1][2][3][4]
-
D-Amino Acid Dipeptide-based Probes (DAADs): These probes mimic the natural D-Ala-D-Ala dipeptide and are incorporated into the lipid II precursor in the cytoplasm by the MurF ligase.[1] Subsequently, the labeled lipid II is flipped across the cytoplasmic membrane and incorporated into the growing PG layer. DAADs specifically report on nascent PG synthesis.
A third category involves a two-step labeling approach using bio-orthogonal D-amino acids (e.g., containing azide or alkyne groups). These are first incorporated into the PG and then visualized by a secondary reaction with a fluorescent reporter via "click chemistry". This method offers versatility in the choice of fluorophore but requires additional steps and careful optimization to avoid artifacts.
Comparative Performance of D-Amino Acid Probes
The choice of a D-amino acid probe depends on several factors, including the bacterial species under investigation (particularly the differences between Gram-positive and Gram-negative bacteria), the specific biological question being addressed, and the imaging setup. The following table summarizes the performance of commonly used FDAAs based on available experimental data.
| Probe Name (Abbreviation) | Fluorophore | Emission Color | Signal-to-Noise Ratio (SNR) in E. coli | Signal-to-Noise Ratio (SNR) in B. subtilis | Outer Membrane Permeability (Gram-negative) | Key Characteristics & Applications |
| HADA (HCC-amino-D-alanine) | 7-Hydroxycoumarin | Blue | 6.3 | 2.69 | High | High labeling efficiency and good permeability, widely used for general PG labeling. |
| NADA (NBD-amino-D-alanine) | Nitrobenzofuran | Green | 1.9 | 1.55 | Moderate | A common green-emitting FDAA. |
| TDL (TAMRA-D-lysine) | Tetramethylrhodamine | Red | 1.07 | 2.91 | Low | Poor outer-membrane permeability in E. coli. |
| YADA | Yellow | >4 | Not Reported | High | High labeling efficiency in E. coli. | |
| BADA | Blue | 2-4 | Not Reported | Moderate | ||
| sBADA | Blue | 2-4 | Not Reported | Low (High blocking factor) | ||
| TADA | TAMRA | Orange | <2 | Not Reported | Low (High blocking factor) | |
| Atto488ADA | Atto 488 | Green | <2 | Not Reported | Low (High blocking factor) | |
| Atto610ADA | Atto 610 | Far-Red | 2-4 | Not Reported | Moderate | Useful for multicolor imaging experiments. |
| Cy3BADA | Cyanine3B | Orange | <2 | Not Reported | Low (High blocking factor) |
Note: Signal-to-Noise Ratios (SNRs) are highly dependent on experimental conditions such as probe concentration, incubation time, washing steps, and the specific bacterial strain used. The outer membrane of Gram-negative bacteria presents a significant permeability barrier for many FDAAs, particularly those with larger fluorophores.
Mechanisms of Incorporation and Experimental Workflow
Signaling Pathways and Incorporation Mechanisms
The following diagrams illustrate the distinct incorporation pathways of FDAAs and DAADs into the bacterial peptidoglycan.
General Experimental Workflow
The following diagram outlines a typical workflow for bacterial labeling with D-amino acid probes.
Experimental Protocols
The following are generalized protocols for labeling bacteria with FDAAs. Specific parameters such as probe concentration and incubation time should be optimized for each bacterial species and experimental goal.
Short-Pulse Labeling for Visualizing Active Growth Sites
This protocol is designed to label the sites of active peptidoglycan synthesis.
-
Bacterial Culture Preparation: Grow the bacterial species of interest in the appropriate liquid medium to the desired growth phase (typically exponential phase).
-
Probe Preparation: Prepare a stock solution of the desired FDAA (e.g., HADA) in DMSO or water. The final concentration in the culture typically ranges from 0.1 to 10 µM.
-
Labeling: Add the FDAA stock solution to the bacterial culture to achieve the final desired concentration.
-
Incubation: Incubate the culture for a short period, typically ranging from 30 seconds to a few minutes for rapidly growing species like E. coli. The incubation time should be significantly shorter than the doubling time of the bacteria.
-
Stopping the Reaction: To stop further incorporation of the probe, either fix the cells (e.g., with 70% ethanol) or wash the cells by centrifugation and resuspension in fresh, probe-free medium or buffer (e.g., PBS).
-
Microscopy: Mount the labeled cells on a slide with an agarose pad and visualize using a fluorescence microscope with the appropriate filter sets.
Long-Pulse (or Pulse-Chase) Labeling for Following Cell Wall Dynamics
This method can be used to label the entire cell wall and then follow its segregation and turnover during growth and division.
-
Bacterial Culture Preparation: As described for short-pulse labeling.
-
Probe Preparation: As described for short-pulse labeling.
-
Labeling (Pulse): Add the first FDAA to the culture and incubate for a longer duration, often for one or more generations, to ensure uniform labeling of the cell wall.
-
Washing: Wash the cells thoroughly by centrifugation and resuspension in fresh, probe-free medium to remove any unincorporated probe.
-
Chase (Optional):
-
Without a second label: Resuspend the cells in fresh medium and continue to grow them. Take samples at different time points to observe the segregation of the labeled cell wall material.
-
With a second label: After washing, resuspend the cells in fresh medium containing a second, spectrally distinct FDAA. Incubate for a desired period to label the newly synthesized cell wall in a different color.
-
-
Stopping and Microscopy: As described for short-pulse labeling.
Logical Relationships and Probe Selection
The choice between different D-amino acid probes is guided by the specific research question. The following diagram illustrates the decision-making process for selecting an appropriate probe.
Conclusion
D-amino acid probes are invaluable for studying the dynamics of bacterial cell wall synthesis. FDAAs offer a direct and versatile method for labeling PG, with a growing palette of colors enabling sophisticated multicolor imaging experiments. DAADs provide a more specific tool for interrogating nascent PG synthesis. The choice of probe should be carefully considered based on the bacterial species and the specific biological question. The data and protocols presented in this guide aim to provide a solid foundation for researchers to effectively utilize these powerful tools in their studies of bacterial physiology and in the quest for novel antimicrobial strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 4. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of Bioorthogonality: 3-Azido-D-alanine in Bacterial Cell Wall Analysis
A Paradigm Shift from Traditional Methods in Peptidoglycan Research
The bacterial cell wall, and specifically its essential peptidoglycan (PG) layer, remains a cornerstone of antibacterial research and drug development. For decades, scientists have relied on traditional methods, such as radioactive metabolic labeling with isotopes like 3H or 14C, to study the synthesis and dynamics of this critical structure. While foundational, these techniques suffer from significant limitations, including the hazards associated with handling radioactive materials, cumbersome disposal protocols, and often, a lack of suitability for in vivo imaging.
Enter 3-Azido-D-alanine (ADA), a bioorthogonal chemical reporter that has revolutionized the study of bacterial cell walls. As a modified version of the natural D-alanine amino acid, ADA is recognized by the bacterial PG synthesis machinery and incorporated directly into the growing cell wall.[1] Its key feature is the chemically inert azide group, which can be specifically and efficiently tagged in a secondary step using "click chemistry," offering a safer, more versatile, and higher-resolution alternative to traditional methods.[2]
Comparative Performance: this compound vs. Traditional Radiolabeling
The superiority of ADA-based methods can be quantified across several key performance indicators when compared to traditional radioactive labeling techniques. The bioorthogonal approach provides a modular platform that separates the metabolic labeling event from the detection step, enabling a wider range of applications with enhanced safety and specificity.
| Performance Metric | This compound (ADA) Method | Traditional Radioactive Labeling (e.g., 11C, 18F D-Ala) | Key Advantages of ADA |
| Detection Principle | Two-step: Metabolic incorporation of azide, followed by bioorthogonal "click" ligation to a reporter probe (e.g., fluorophore, biotin). | One-step: Direct metabolic incorporation of a radioactive amino acid. | Versatility & Modularity : The same labeled sample can be used for various downstream applications by choosing different reporter probes. |
| Signal Specificity | High. The azide group is bioorthogonal and does not react with native cellular components. Labeling is highly specific to incorporated ADA. | Moderate. Radiolabels can sometimes be metabolized and incorporated into other pathways, potentially increasing background signal. | Higher Signal-to-Noise : Cleaner signal with minimal off-target background. |
| Signal Strength | Strong. A study using an 18F-labeled click probe observed 7 times greater signal in Staphylococcus aureus cultures treated with ADA compared to controls. | Variable. Dependent on the specific activity of the radioisotope and incorporation efficiency. | Strong & Amplifiable Signal : Potential for signal amplification depending on the chosen reporter. |
| Safety & Handling | Non-radioactive. Requires standard chemical lab safety protocols. Click chemistry reagents are generally benign. | Involves handling radioactive isotopes, requiring specialized facilities, licensing, and hazardous waste disposal. | Greatly Enhanced Safety : Eliminates radiation exposure risks and simplifies experimental logistics. |
| Cell Viability | High. Concentrations typically used for labeling do not inhibit bacterial growth, allowing for the study of live cells and dynamic processes. | Can be cytotoxic depending on the isotope and dose, potentially altering cell physiology and confounding results. | Ideal for Live-Cell Imaging : Enables the study of PG dynamics in real-time without inducing cellular stress. |
| In Vivo Application | Excellent. Has been successfully used to label PG in intracellular pathogens during macrophage infection, providing high spatial and temporal resolution. | Challenging. While PET imaging tracers exist (e.g., d-[18F]-CF3-ala), their use is complex, and resolution at the single-cell level is not possible. | Unprecedented In Vivo Resolution : Allows for detailed study of host-pathogen interactions and PG dynamics in a native environment. |
Visualizing the Method and the Target
To better understand the application of this compound, it is crucial to visualize both the biological pathway it targets and the experimental workflow used for its detection.
The diagram above illustrates the cytoplasmic stage of peptidoglycan synthesis. The bacterial ligase Ddl joins two D-alanine molecules, which are then added to the UDP-MurNAc-tripeptide by the MurF ligase to create the pentapeptide precursor. This compound is readily accepted as a substrate by this machinery, leading to its incorporation into the pentapeptide, which is later assembled into the cell wall.
This workflow demonstrates the simplicity and modularity of the ADA labeling technique. Bacteria are first grown in the presence of ADA. Following incorporation, a fluorescent probe with a complementary reactive group is added, which covalently bonds to the azide in a highly specific "click" reaction, rendering the sites of new cell wall synthesis visible for analysis.
Experimental Protocols
The following protocols provide a generalized framework for the application of both ADA-based labeling and a traditional radiolabeling method.
Protocol 1: Fluorescent Labeling of Bacterial PG using this compound
This protocol is adapted from methodologies described for labeling various bacterial species.
1. Preparation and Bacterial Culture: a. Prepare a 1 M stock solution of this compound (ADA) in sterile water or PBS. b. Culture bacteria of interest to the mid-logarithmic growth phase in an appropriate liquid medium.
2. Metabolic Labeling: a. Add the ADA stock solution directly to the bacterial culture to a final concentration of 0.5–10 mM. b. Incubate the culture for a duration appropriate for the bacterial species' doubling time, allowing for sufficient incorporation of ADA into the peptidoglycan. This can range from 30 minutes to several hours.
3. Cell Preparation for Ligation: a. Harvest the bacterial cells by centrifugation. b. Wash the cell pellet twice with cold PBS to remove unincorporated ADA. c. (Optional) For copper-catalyzed reactions, cells can be fixed with 2% formaldehyde in PBS for 20 minutes at room temperature, followed by washing. For strain-promoted, copper-free reactions on live cells, proceed directly to the next step.
4. Bioorthogonal Ligation (Click Chemistry):
- For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC - Copper-Free): i. Resuspend the washed cell pellet (live or fixed) in PBS. ii. Add a DBCO- or BCN-conjugated fluorescent dye to a final concentration of 10-50 µM. iii. Incubate for 30-60 minutes at room temperature, protected from light.
- For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): i. Resuspend the fixed cell pellet in PBS. ii. Prepare a "click cocktail" containing: an alkyne-conjugated fluorescent dye (1-10 µM), CuSO₄ (100 µM), and a reducing agent like sodium ascorbate (1 mM). iii. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
5. Imaging and Analysis: a. Wash the cells twice with PBS to remove the excess fluorescent probe. b. Resuspend the final pellet in PBS or an appropriate mounting medium. c. Analyze the labeled bacteria using fluorescence microscopy or flow cytometry.
Protocol 2: General Protocol for Radiolabeling of Bacterial PG
This protocol outlines the general steps for using a radiolabeled D-amino acid, such as d-[18F]-CF3-ala.
1. Preparation and Bacterial Culture: a. Grow bacterial cultures to the exponential phase (OD600 of ~0.4–0.6). b. Prepare the radiolabeled D-alanine tracer according to established radiosynthesis protocols.
2. Metabolic Labeling: a. Incubate a defined volume of the bacterial culture (e.g., 10 mL) with a specific activity of the radiotracer (e.g., 24 µCi) at 37°C. b. The incubation period typically ranges from 30 to 90 minutes.
3. Harvesting and Washing: a. Pellet the bacteria by centrifugation. b. Carefully remove the radioactive supernatant. c. Wash the pellet multiple times with fresh, non-radioactive medium or buffer to remove unincorporated tracer.
4. Detection and Quantification: a. Resuspend the final cell pellet. b. Measure the incorporated radioactivity using a gamma counter or a similar scintillation detector. c. Normalize the counts to the cell number or optical density to determine the uptake level. For autoradiography, expose the sample to a sensitive film or phosphor screen.
Note: All steps involving radioactive materials must be performed in a designated facility with appropriate shielding and safety measures, following institutional and federal regulations.
References
Unveiling the Biological Footprint of 3-Azido-D-alanine: A Comparative Guide to Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bacterial cell wall analysis, the choice of labeling methodology is critical. This guide provides an objective comparison of 3-Azido-D-alanine (AzDA) incorporation with alternative techniques, supported by experimental data to inform your selection of the most suitable approach for your research needs.
The robust and unique structure of the bacterial cell wall, primarily composed of peptidoglycan (PG), presents a prime target for antimicrobial agents and a fascinating subject for fundamental research. Visualizing the dynamics of PG synthesis and remodeling is crucial for understanding bacterial growth, division, and pathogenesis. Metabolic labeling, utilizing amino acid analogs that are incorporated into the PG, has emerged as a powerful tool for these investigations. Among these, this compound (AzDA), a bioorthogonal chemical reporter, has gained traction. This guide delves into the biological impact of AzDA incorporation and juxtaposes its performance against other widely used methods.
This compound: A Bioorthogonal Tool for Peptidoglycan Visualization
This compound is an analog of D-alanine, a key component of the peptide stem of bacterial peptidoglycan. Bacteria can incorporate AzDA into their cell walls through the activity of their native PG biosynthesis machinery, specifically by transpeptidases[1]. The key feature of AzDA is its azide group, a small, bio-inert functional group that does not significantly perturb the biological system. This azide handle then serves as a reactive partner for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and analysis of PG.
The Pathway of Incorporation
The incorporation of AzDA into the peptidoglycan follows the natural pathway of D-alanine. This process can be visualized as a two-step mechanism:
Caption: Incorporation of this compound into the bacterial cell wall.
Performance Comparison: AzDA vs. Alternative Labeling Methods
The selection of a labeling agent depends on various factors including efficiency, toxicity, and the specific experimental question. Here, we compare AzDA with other prominent methods for bacterial cell wall labeling.
| Feature | This compound (AzDA) | Fluorescent D-Amino Acids (FDAAs) | Radiolabeled D-Amino Acids |
| Detection Method | Two-step: Click chemistry with a reporter | One-step: Direct fluorescence imaging | Autoradiography or scintillation counting |
| Incorporation Efficiency | Varies by species and concentration. Can be high in some bacteria. | Generally high and well-characterized for various species. | High sensitivity, but requires specialized handling. |
| Toxicity | Generally low at working concentrations. Weakly genotoxic in mammalian cells at high concentrations. | Generally low toxicity at working concentrations. | Radiation-associated hazards. |
| Versatility | High: Azide handle can be coupled to various reporters (fluorophores, biotin, etc.). | Moderate: Limited to the specific fluorophore attached to the D-amino acid. | Moderate: Primarily for quantification and localization. |
| Background Signal | Can be an issue if unreacted probe is not washed away. | Can be an issue due to non-specific binding or autofluorescence. | Low background, high signal-to-noise. |
| Workflow Complexity | Two-step process (labeling and click reaction). | Simple one-step labeling. | Requires specialized equipment and safety protocols. |
Table 1. Comparison of key features of different bacterial cell wall labeling methods.
Quantitative Insights into Biological Impact
A study on the magnetotactic bacterium Magnetospirillum gryphiswaldense provides quantitative data on the biological impact of AzDA incorporation. The study found that increasing concentrations of AzDA led to a dose-dependent delay in bacterial growth and a decrease in the magnetic properties of the cells, suggesting some level of metabolic burden at higher concentrations[2][3].
| This compound Concentration (mM) | Doubling Time (hours) |
| 0.009 | 6.69 ± 0.15 |
| 1.080 | 7.048 ± 0.23 |
| 1.800 | 9.08 ± 0.06 |
Table 2. Effect of this compound concentration on the doubling time of M. gryphiswaldense. Data from[2][3].
In contrast, studies on Fluorescent D-Amino Acids (FDAAs) have reported minimal impact on bacterial growth at typical working concentrations (e.g., 500 µM of HADA). The signal-to-noise ratio (SNR), a critical parameter for imaging, has been quantified for various FDAAs in common bacterial species.
| FDAA | SNR in E. coli | SNR in B. subtilis |
| HADA (blue) | 6.3 | 2.69 |
| NADA (green) | 1.9 | 1.55 |
| TDL (red) | 1.07 | 2.91 |
Table 3. Signal-to-Noise Ratio (SNR) of different Fluorescent D-Amino Acids (FDAAs) in E. coli and B. subtilis. Data from.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results.
Protocol 1: Labeling of E. coli with this compound and Click Chemistry
This protocol outlines the general steps for labeling E. coli with AzDA followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescent detection.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
This compound (AzDA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)
Procedure:
-
Bacterial Culture: Grow E. coli in LB broth to the desired optical density (e.g., mid-log phase).
-
Metabolic Labeling: Add AzDA to the culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically. Incubate for a desired period (e.g., one to two generations).
-
Harvesting and Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unincorporated AzDA.
-
Fixation: Resuspend the cell pellet in the fixative and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then resuspend in permeabilization buffer for 10-15 minutes.
-
Click Reaction: Wash the permeabilized cells with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS to remove unreacted reagents. Resuspend the cells in a suitable mounting medium and image using fluorescence microscopy with appropriate filter sets for the chosen fluorophore.
Caption: Workflow for labeling bacteria with this compound.
Protocol 2: Labeling of Bacteria with Fluorescent D-Amino Acids (FDAAs)
This protocol provides a general procedure for labeling bacteria with commercially available or synthesized FDAAs.
Materials:
-
Bacterial culture
-
Growth medium
-
Fluorescent D-amino acid (FDAA)
-
Phosphate-buffered saline (PBS)
-
Fixative (optional, e.g., 4% paraformaldehyde)
Procedure:
-
Bacterial Culture: Grow bacteria in their appropriate growth medium to the desired growth phase.
-
Labeling: Add the FDAA to the culture to a final concentration of 100-500 µM. The optimal concentration and incubation time will vary depending on the bacterial species and the specific FDAA.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove the unincorporated FDAA.
-
Fixation (Optional): If desired, cells can be fixed with a suitable fixative.
-
Imaging: Resuspend the cells in PBS or a suitable mounting medium and image using fluorescence microscopy with the appropriate filter set for the FDAA.
Concluding Remarks
The incorporation of this compound offers a versatile and powerful method for studying the bacterial cell wall. Its primary advantage lies in the bioorthogonal nature of the azide group, which allows for a two-step labeling strategy with a wide range of reporter molecules. This flexibility is a key differentiator from single-step methods like FDAA labeling. However, researchers must consider the potential for mild biological perturbations, especially at higher concentrations, and the additional steps required for the click chemistry reaction.
In contrast, FDAAs provide a more direct and simpler approach for visualizing peptidoglycan synthesis with generally lower toxicity. The choice between AzDA and FDAAs, or other labeling methods, will ultimately depend on the specific research question, the bacterial species under investigation, and the available resources. For experiments requiring the attachment of diverse molecular probes or for applications where direct fluorescence may be problematic, AzDA presents a compelling option. For straightforward visualization of cell wall dynamics with minimal workflow complexity, FDAAs remain an excellent choice. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed decision for their specific experimental needs.
References
A Researcher's Guide to Control Experiments for 3-Azido-D-alanine (AzDA) Labeling
For researchers, scientists, and drug development professionals utilizing 3-Azido-D-alanine (AzDA) for metabolic labeling of bacterial peptidoglycan, rigorous control experiments are paramount to ensure the specificity and validity of the results. This guide provides a comparative overview of essential control experiments, alternative labeling methods, and detailed protocols to support robust experimental design and data interpretation.
Introduction to this compound (AzDA) Labeling
This compound (AzDA) is a metabolic probe used to study peptidoglycan synthesis in bacteria.[1][2] As an analog of D-alanine, AzDA is incorporated into the peptidoglycan structure by bacterial enzymes. The azide group on AzDA serves as a bioorthogonal handle, allowing for the subsequent attachment of a fluorescent reporter molecule via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This two-step labeling process enables the visualization and analysis of sites of active cell wall synthesis.
To ensure that the observed fluorescence signal is a true representation of specific AzDA incorporation into peptidoglycan, a series of control experiments must be performed. These controls are designed to rule out non-specific binding, off-target labeling, and potential artifacts arising from the labeling process itself.
Essential Control Experiments for AzDA Labeling
A well-controlled AzDA labeling experiment should include the following key controls:
-
Competition Control: To verify that AzDA is specifically incorporated through the D-alanine metabolic pathway, a competition experiment is performed. In this control, bacteria are co-incubated with AzDA and an excess of natural D-alanine. A significant reduction in the fluorescent signal in the presence of D-alanine indicates that AzDA is competing for the same enzymatic machinery, thus demonstrating specific incorporation.
-
No-Click Control: This control is crucial to ensure that the fluorescent signal is not due to non-specific binding of the fluorescent alkyne probe to the bacterial cells. In this experiment, bacteria are incubated with AzDA, but the final "click" reaction step with the fluorescent alkyne is omitted. The absence of a fluorescent signal in this control confirms that the fluorescence is dependent on the azide-alkyne reaction.
-
Cytotoxicity Control: The introduction of a modified amino acid and the subsequent click chemistry reagents can potentially affect bacterial viability and growth. A cytotoxicity assay, such as the MTT assay, should be performed to assess the impact of AzDA and the click reagents on bacterial metabolic activity and ensure that the labeling process itself is not inducing cellular stress or death, which could lead to misleading results.
-
No-AzDA Control: In this control, bacteria are not treated with AzDA but are subjected to the click chemistry reaction with the fluorescent alkyne probe. This helps to identify any background fluorescence or non-specific reaction of the probe with cellular components other than the incorporated azide.
Comparison of AzDA Labeling with Alternative Methods
While AzDA labeling is a powerful technique, alternative methods for visualizing bacterial cell wall synthesis exist. The most common alternatives are Fluorescent D-Amino Acids (FDAAs).
| Feature | This compound (AzDA) Labeling | Fluorescent D-Amino Acid (FDAA) Labeling |
| Labeling Principle | Two-step: Metabolic incorporation of AzDA followed by click chemistry with a fluorescent alkyne. | One-step: Direct metabolic incorporation of a D-amino acid conjugated to a fluorophore. |
| Flexibility | High: The choice of fluorescent probe is independent of the metabolic label, allowing for a wide range of fluorophores. | Moderate: The fluorophore is pre-attached to the D-amino acid, limiting the choice of fluorescent properties. |
| Signal-to-Noise Ratio (SNR) | Generally high, but can be affected by the efficiency of the click reaction and washing steps. | Variable, can be lower due to potential non-specific binding of the fluorescent amino acid. For example, the SNR for HADA in E. coli has been reported to be around 6.3, while for NADA it is 1.9.[3] |
| Potential for Artifacts | Requires careful controls for click reaction specificity and potential copper toxicity (in CuAAC). | Potential for artifacts due to the larger size of the probe, which may affect incorporation efficiency and cellular processes. |
| Temporal Resolution | The two-step process can be a limitation for real-time imaging of rapid processes. | Well-suited for real-time imaging of peptidoglycan dynamics. |
Experimental Protocols
Protocol 1: this compound (AzDA) Labeling of E. coli
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
This compound (AzDA) stock solution (e.g., 100 mM in sterile water)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
Procedure:
-
Grow E. coli in LB broth to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Add AzDA to the culture to a final concentration of 1 mM.
-
Incubate the culture for the desired labeling period (e.g., 30 minutes to 1 hour) at 37°C with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Resuspend the cells in PBS containing the fluorescent alkyne probe (e.g., 10 µM).
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Resuspend the cells in a small volume of PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set.
Protocol 2: Competition Control for AzDA Labeling
Procedure:
-
Follow steps 1 of the AzDA labeling protocol.
-
To a parallel culture, add both AzDA (final concentration 1 mM) and a 10-fold excess of D-alanine (final concentration 10 mM).
-
Incubate both the experimental and competition control cultures under the same conditions.
-
Proceed with steps 4-12 of the AzDA labeling protocol for both cultures.
-
Compare the fluorescence intensity between the AzDA-labeled sample and the competition control. A significant reduction in fluorescence in the competition control indicates specific incorporation.
Protocol 3: No-Click Control
Procedure:
-
Follow steps 1-8 of the AzDA labeling protocol.
-
For the no-click control, resuspend the cells in PBS without the fluorescent alkyne probe.
-
Incubate under the same conditions as the experimental sample (step 9 of the AzDA protocol).
-
Proceed with steps 10-12 of the AzDA labeling protocol.
-
Observe the no-click control sample under the fluorescence microscope. The absence of a signal confirms that the fluorescence is dependent on the click reaction.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Materials:
-
Bacterial culture
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
In a 96-well plate, add 100 µL of bacterial culture to each well.
-
Add different concentrations of AzDA (and/or click chemistry reagents) to the wells. Include a no-treatment control.
-
Incubate the plate under normal growth conditions for a period equivalent to the labeling experiment.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 4 hours, or until the purple formazan crystals have dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizing the Process: Diagrams
Caption: Peptidoglycan Biosynthesis Pathway and AzDA Incorporation.
Caption: Experimental Workflow for AzDA Labeling and Associated Controls.
Caption: Logical Relationships of Control Experiments for Validating AzDA Labeling.
References
Cross-Validation of 3-Azido-D-alanine Labeling with Alternative Techniques for Peptidoglycan Synthesis Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for survival and a primary target for antibiotics, is a dynamic macromolecule that undergoes continuous synthesis and remodeling. Understanding the intricacies of peptidoglycan (PG) biosynthesis is paramount for the development of novel antimicrobial strategies. For decades, researchers have relied on various methods to probe this fundamental process. The advent of bioorthogonal chemistry has introduced powerful tools, such as 3-Azido-D-alanine (D-AzAla), for metabolic labeling of PG. This guide provides a comprehensive comparison of D-AzAla labeling with traditional and alternative techniques, offering insights into their respective methodologies, performance, and applications.
Overview of Peptidoglycan Labeling Techniques
The selection of a suitable labeling technique is contingent on the specific research question, the bacterial species under investigation, and the available instrumentation. Here, we compare three prominent methods: the bioorthogonal probe D-AzAla, the traditional radioactive label [³H]meso-diaminopimelic acid ([³H]DAP), and the widely used fluorescent D-amino acids (FDAAs).
This compound (D-AzAla): A non-canonical amino acid that is metabolically incorporated into the pentapeptide side chains of PG. The azide functional group of D-AzAla serves as a bioorthogonal handle, allowing for subsequent covalent ligation to a variety of reporter molecules, such as fluorescent dyes or biotin, via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition [CuAAC] or strain-promoted azide-alkyne cycloaddition [SPAAC]).[1][2][3] This two-step approach offers high specificity and versatility.
[³H]meso-diaminopimelic acid ([³H]DAP): A radioactive isotopologue of meso-diaminopimelic acid, a key component of the peptidoglycan in many Gram-negative and some Gram-positive bacteria. [³H]DAP is directly incorporated into the PG backbone, and its presence is detected by autoradiography or scintillation counting. This method has been a gold standard for quantifying PG synthesis due to its direct incorporation and high sensitivity.
Fluorescent D-amino acids (FDAAs): These are D-amino acids that are directly conjugated to a fluorophore. FDAAs are incorporated into the PG layer by the activity of DD- and LD-transpeptidases.[2][4] This one-step labeling method allows for real-time visualization of PG synthesis in living bacteria.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in single studies are scarce, the existing literature allows for a qualitative and semi-quantitative assessment of these techniques.
| Feature | This compound (D-AzAla) | [³H]meso-diaminopimelic acid ([³H]DAP) | Fluorescent D-amino acids (FDAAs) |
| Detection Method | Fluorescence microscopy, flow cytometry, Western blot (after click chemistry) | Autoradiography, Scintillation counting | Fluorescence microscopy, flow cytometry |
| Specificity for PG | High; incorporated into the peptide stem. | High; a direct component of the peptide stem in specific bacteria. | High; incorporated by transpeptidases. |
| Temporal Resolution | High; pulse-chase experiments are readily achievable. | Moderate; requires longer incubation times for sufficient signal. | High; allows for real-time imaging of PG synthesis. |
| Spatial Resolution | High; enables super-resolution microscopy. | Low; limited by the nature of autoradiography. | High; suitable for super-resolution microscopy. |
| Sensitivity | High; signal can be amplified through click chemistry. | Very High; sensitive detection of radioactivity. | High; dependent on the quantum yield of the fluorophore. |
| Safety | Non-radioactive, but click chemistry reagents can have toxicity. | Radioactive; requires specialized handling and disposal. | Generally low toxicity, but depends on the specific fluorophore. |
| Versatility | High; azide handle can be tagged with various reporters. | Low; limited to radioactive detection. | Moderate; limited to the properties of the attached fluorophore. |
| In vivo Applicability | Demonstrated in various infection models. | Limited by the systemic distribution of the radiolabel. | Demonstrated in gut microbiota studies. |
Experimental Protocols
This compound (D-AzAla) Labeling and Detection
This protocol is a generalized procedure and may require optimization for specific bacterial species and experimental conditions.
1. Metabolic Labeling: a. Grow the bacterial culture to the desired optical density (e.g., mid-exponential phase). b. Add D-AzAla to the culture medium at a final concentration of 1-5 mM. c. Incubate the culture for a period equivalent to a fraction of the doubling time for pulse labeling, or for one to two generations for continuous labeling.
2. Cell Fixation and Permeabilization (for intracellular click reaction): a. Harvest the cells by centrifugation. b. Wash the cell pellet with phosphate-buffered saline (PBS). c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
3. Click Chemistry Reaction (CuAAC): a. Prepare the click reaction cocktail containing:
- Alkyne-fluorophore (e.g., 10 µM)
- Copper (II) sulfate (CuSO₄) (e.g., 1 mM)
- Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 5 mM)
- Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (e.g., 1 mM) b. Resuspend the fixed and permeabilized cells in the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells extensively with PBS to remove unreacted reagents.
4. Imaging: a. Resuspend the labeled cells in a suitable mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
[³H]meso-diaminopimelic acid ([³H]DAP) Labeling
This protocol is adapted for Escherichia coli and may need modification for other species. This procedure involves radioactive materials and requires appropriate safety precautions and licensing.
1. Bacterial Growth and Labeling: a. Use an E. coli auxotrophic strain that requires DAP for growth (e.g., a dapA mutant). b. Grow the bacteria in a defined minimal medium supplemented with a limiting concentration of non-radioactive DAP. c. When the culture reaches the desired density, add [³H]DAP to the medium. d. Continue incubation to allow for incorporation of the radiolabel into the peptidoglycan.
2. Sample Preparation for Scintillation Counting: a. Harvest a defined volume of the culture at various time points. b. Immediately add the harvested cells to an equal volume of boiling 8% sodium dodecyl sulfate (SDS) and boil for 30 minutes to lyse the cells and solubilize non-peptidoglycan components. c. Cool the samples on ice and collect the insoluble peptidoglycan by ultracentrifugation. d. Wash the peptidoglycan pellet multiple times with water to remove residual SDS and unincorporated radioactivity. e. Resuspend the final pellet in a scintillation cocktail.
3. Quantification: a. Measure the radioactivity of the samples using a liquid scintillation counter. b. The counts per minute (CPM) can be correlated with the amount of newly synthesized peptidoglycan.
Fluorescent D-amino acid (FDAA) Labeling
This is a general protocol for labeling with a commercially available FDAA.
1. Labeling: a. Grow the bacterial culture to the desired density. b. Add the FDAA to the culture medium at a final concentration typically ranging from 100 µM to 500 µM. c. Incubate for the desired period, which can range from a few minutes for pulse labeling to several generations for uniform labeling.
2. Washing and Imaging: a. Harvest the cells by centrifugation. b. Wash the cell pellet two to three times with PBS or growth medium to remove unincorporated FDAA. c. Resuspend the cells in a suitable mounting medium. d. Image the live or fixed cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific FDAA.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Signaling Pathway and Incorporation Mechanism
The incorporation of D-AzAla and other D-amino acid analogs relies on the promiscuity of enzymes involved in the later stages of peptidoglycan synthesis. Specifically, D-amino acids are incorporated into the PG stem peptide by the activity of transpeptidases.
Conclusion
The choice of method for studying peptidoglycan synthesis is a critical decision in experimental design. This compound labeling, with its high specificity, versatility, and safety profile, has emerged as a powerful technique that complements and, in many cases, surpasses traditional methods. While radioactive labeling with probes like [³H]DAP remains a highly sensitive method for bulk quantification, the superior spatial and temporal resolution of D-AzAla and FDAAs makes them invaluable for microscopic studies of cell wall dynamics. This guide provides the necessary information for researchers to make an informed decision on the most appropriate technique for their specific research needs in the ever-evolving field of bacterial cell wall biology.
References
- 1. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Azido-D-alanine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 3-Azido-D-alanine are critical for ensuring laboratory safety and environmental protection. As an organic azide, this compound is potentially energetic and toxic, necessitating rigorous adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe inactivation and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Safety Principles and Hazard Assessment
Before handling this compound, it is imperative to understand its associated hazards. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively. They are also acutely toxic.
Key Hazards:
-
Potential for Explosion: Organic azides can be unstable, particularly at elevated temperatures or upon physical shock.
-
Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.
-
Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides. This is a significant concern for disposal via laboratory drains.
A crucial aspect of assessing the stability of an organic azide is the Carbon-to-Nitrogen (C/N) ratio. A higher C/N ratio generally indicates greater stability.
| Compound | Molecular Formula | Number of Carbon Atoms | Number of Nitrogen Atoms | C/N Ratio | Stability Assessment |
| This compound | C₃H₆N₄O₂ | 3 | 4 | 0.75 | Potentially unstable, handle with caution. Should not be isolated in large quantities. |
Decision Workflow for Disposal
The primary decision in the disposal of this compound is whether to proceed with chemical inactivation (reduction) or to dispose of it directly as hazardous waste. The following workflow provides guidance on making this determination.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols for Chemical Inactivation (Reduction)
Chemical inactivation, or reduction, of the azide group to a more stable amine is the recommended procedure for managing pure, small-scale waste of this compound. This transforms the hazardous azide into a less reactive diamino acid derivative. Two common and effective methods are the Staudinger Reduction and Catalytic Hydrogenation.
All inactivation procedures must be performed in a properly functioning chemical fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
The Staudinger reduction is a mild and efficient method for converting organic azides to amines using a phosphine reagent, such as triphenylphosphine.[1]
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Stir plate and stir bar
-
Round-bottom flask
-
Thin-layer chromatography (TLC) supplies (for reaction monitoring)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound waste in a minimal amount of a THF/water mixture.
-
Reagent Addition: For each equivalent of this compound, add 1.1 equivalents of triphenylphosphine to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds with the evolution of nitrogen gas. It is crucial to ensure adequate ventilation.
-
Monitoring: Monitor the reaction progress by TLC until the starting azide is no longer visible.
-
Hydrolysis: Upon completion, add an excess of water to the reaction mixture and continue stirring for at least one hour to ensure the hydrolysis of the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.
-
Workup and Disposal: The resulting solution, now containing the less hazardous diamino acid derivative and triphenylphosphine oxide, should be neutralized. The final solution can then be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Catalytic hydrogenation is another effective method for the reduction of azides to amines, using a metal catalyst and a hydrogen source.[2]
Materials:
-
This compound waste solution
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (e.g., a balloon or a hydrogenation apparatus)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Preparation: Dissolve the this compound waste in methanol or ethanol in a three-necked round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the azide). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air. The wet catalyst should be disposed of in a dedicated, sealed container.
-
Workup and Disposal: The filtrate, containing the reduced diamino acid derivative, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.
Logical Relationship of Disposal Steps
The following diagram illustrates the logical sequence of steps for the proper management and disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
By following these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safe Handling and Disposal of 3-Azido-D-alanine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of energetic compounds like 3-Azido-D-alanine is of paramount importance. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment. This compound is an azide-containing amino acid utilized in bioconjugation and peptide synthesis, notably in "click chemistry" applications[1][2][3][4]. While invaluable in research, its azido functional group necessitates careful handling due to its potential for explosive decomposition and toxicity[5].
Hazard Identification and Risk Assessment
This compound hydrochloride is classified as a self-reacting substance that may catch fire if heated. Organic azides, in general, can be sensitive to heat, shock, friction, and light. A crucial stability assessment tool is the "Rule of Six," which suggests that compounds with a ratio of six or more carbon atoms to each energetic group (like an azide) are relatively safe. With a molecular formula of C₃H₆N₄O₂, this compound has fewer than six carbons per azide group, indicating a potential for instability and requiring stringent safety measures.
The primary hazards associated with this compound include:
-
Explosive Potential: Organic azides can decompose violently upon initiation by heat, shock, or friction.
-
Toxicity: Azide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin. The azide ion has a toxicity comparable to that of cyanide.
-
Formation of Hazardous Byproducts: Contact with acids can form the highly toxic and explosive hydrazoic acid. Reaction with heavy metals (e.g., copper, lead) can produce shock-sensitive and explosive metal azides. The use of halogenated solvents like dichloromethane or chloroform can lead to the formation of extremely unstable di- and tri-azidomethane.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is the minimum requirement. For handling higher concentrations or prolonged tasks, consider wearing Silver Shield™ gloves underneath nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, leaving a clean glove underneath. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield must be worn in addition to goggles during procedures with a risk of splashes or explosions. | Protects the eyes and face from chemical splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is required. For tasks with a higher risk of contamination, a disposable gown over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used when handling the compound as a powder outside of a certified chemical fume hood or when aerosolization is likely. | Prevents inhalation of the compound, which is a primary route of exposure. |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and cool location, typically at 2-8°C, away from light and sources of ignition.
-
It should be stored separately from incompatible materials such as acids, heavy metals and their salts, and halogenated solvents.
2. Weighing and Solution Preparation:
-
All manipulations of solid this compound must be conducted within a certified chemical fume hood with the sash positioned as low as possible. The use of a blast shield is highly recommended.
-
Use non-metallic (e.g., plastic or ceramic) spatulas for weighing and transferring the solid to avoid the formation of shock-sensitive metal azides.
-
When preparing solutions, slowly add the solid to the solvent to minimize the generation of dust and aerosols.
3. Experimental Procedures:
-
Whenever feasible, utilize closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid using glassware with ground glass joints, as the friction can potentially initiate an explosion. If their use is unavoidable, ensure they are well-lubricated.
-
Keep the reaction scale as small as possible.
-
Do not heat reactions containing azides without proper safety precautions, including a blast shield and constant monitoring.
-
Ensure the work area is free of unnecessary clutter and that all containers are clearly labeled.
Disposal Plan: Managing Azide Waste
Proper disposal of azide-containing waste is crucial to prevent accidents.
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables and solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
2. Decontamination and Quenching:
-
For dilute aqueous solutions of azides (e.g., <=5%), a quenching procedure can be employed to convert the azide to a less hazardous form before disposal. A common method involves reacting the azide with an excess of sodium nitrite under acidic conditions in a fume hood. This reaction should only be performed by trained personnel.
-
Glassware that has been in contact with azides should be decontaminated. A common procedure involves rinsing with a suitable organic solvent, followed by soaking in a decontamination solution (e.g., a solution of sodium nitrite and a weak acid) to destroy any residual azide.
3. Final Disposal:
-
All quenched solutions and contaminated solid waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Ensure that the waste container is properly labeled with its contents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
